molecular formula C7H5ClFNO2 B1271950 6-Amino-2-chloro-3-fluorobenzoic acid CAS No. 681459-97-2

6-Amino-2-chloro-3-fluorobenzoic acid

Cat. No.: B1271950
CAS No.: 681459-97-2
M. Wt: 189.57 g/mol
InChI Key: FXHGYJZVTVDARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-chloro-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-chloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHGYJZVTVDARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a key building block in the synthesis of novel pharmaceutical and agrochemical agents. Its trifunctional nature, featuring amino, chloro, and fluoro groups on a benzoic acid scaffold, offers versatile opportunities for chemical modification and the development of complex molecular architectures. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound, alongside what is known about its synthesis and potential applications. While detailed experimental protocols and biological activity data are not extensively available in the public domain, this guide consolidates the existing information to serve as a valuable resource for researchers in the field.

Chemical Properties and Data

This section summarizes the key chemical identifiers and physical properties of this compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 681459-97-2[1][2]
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Appearance Solid (predicted)
Storage Recommended storage at 2-8°C[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, its structure suggests that it can be synthesized through multi-step organic reactions involving halogenation, nitration, reduction, and carboxylation of benzene derivatives. The presence of the amino, chloro, and fluoro groups imparts a unique reactivity profile to the molecule, making it a versatile intermediate. It is known to be used as a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, as well as in the preparation of agrochemicals[1]. The functional groups allow for a variety of chemical transformations, including but not limited to:

  • N-acylation and N-alkylation of the amino group.

  • Esterification of the carboxylic acid group.

  • Nucleophilic aromatic substitution reactions, although the ring is deactivated by the carboxylic acid group.

A generalized synthetic workflow for similar compounds is outlined below.

G A Starting Material (e.g., Substituted Benzene Derivative) B Halogenation/Nitration A->B Step 1 C Reduction of Nitro Group B->C Step 2 D Carboxylation C->D Step 3 E This compound D->E Step 4

A generalized synthetic workflow for aromatic amino acids.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. However, general methodologies for the characterization of similar aromatic compounds can be applied.

General Analytical Workflow

A typical workflow for the analysis of a synthesized batch of this compound would involve the following steps to confirm its identity and purity.

G cluster_structural Structural Analysis cluster_purity Purity Analysis A Synthesized Product B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Confirmation B->C D Purity Assessment B->D E Final Product C->E NMR NMR Spectroscopy (¹H, ¹³C) C->NMR IR IR Spectroscopy C->IR MS Mass Spectrometry C->MS D->E HPLC HPLC D->HPLC LCMS LC-MS D->LCMS

A general workflow for the analysis of synthesized compounds.
Predicted Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the electron-donating amino group and the electron-withdrawing chloro, fluoro, and carboxylic acid groups. The protons of the amino and carboxylic acid groups would likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum would display unique signals for each of the seven carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield chemical shift.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the O-H and C=O stretching of the carboxylic acid, and the C-Cl and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.57 g/mol ). The isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Biological Activity and Drug Development Applications

This compound is cited as a key intermediate in the synthesis of fluorinated pharmaceuticals, including NSAIDs and selective COX-2 inhibitors, as well as agrochemicals[1]. The incorporation of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The specific biological activities and mechanisms of action of compounds derived from this compound are not detailed in the available literature.

As no specific signaling pathways or mechanisms of action for this compound itself are documented, a hypothetical logical relationship for its role as a building block in drug discovery is presented below.

G A This compound (Building Block) B Chemical Synthesis (e.g., Amide Coupling, Esterification) A->B Versatile Reactivity C Library of Novel Compounds B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F Structure-Activity Relationship Studies G Drug Candidate F->G

References

A Comprehensive Technical Guide to 6-Amino-2-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 681459-97-2

Introduction

6-Amino-2-chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its unique substitution pattern, featuring amino, chloro, and fluoro groups, provides a versatile scaffold for chemical modifications, making it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 681459-97-2N/A
Molecular Formula C₇H₅ClFNO₂N/A
Molecular Weight 189.57 g/mol N/A
Appearance White to off-white crystalline powder[1]
Purity ≥98% (HPLC)[1]
Melting Point 185-190°C[1]
Solubility Soluble in methanol, ethanol; slightly soluble in water[1]
Storage Store in a cool, dry place away from light. For extended storage, refrigeration at 2-8°C is recommended.[1]

Spectroscopic Data

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly documented, a general approach can be inferred from the synthesis of structurally related compounds, such as 2-amino-3-fluorobenzoic acid and 2-amino-3-chlorobenzoic acid.[5][6] The synthesis would likely involve a multi-step process starting from a suitably substituted benzene derivative, followed by the introduction of the amino, chloro, and fluoro groups through standard aromatic substitution and functional group transformation reactions.

A plausible synthetic route could start with a commercially available dichlorofluorobenzene or a related precursor. The carboxylic acid and amino functionalities could then be introduced through reactions such as nitration followed by reduction, and carboxylation via Grignard reaction or lithiation. The precise sequence of these steps would be crucial to ensure the desired regiochemistry of the final product.

General considerations for synthesis:

  • Starting Material Selection: The choice of the initial substrate is critical and will dictate the overall synthetic strategy.

  • Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and catalysts will be necessary to achieve good yields and purity.

  • Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography.

Applications in Drug Development

This compound is a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. The presence of fluorine and chlorine atoms can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug molecules.

Role as a Scaffold in NSAID Synthesis

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[7][8] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[9] Selective inhibition of COX-2 is a desirable characteristic for NSAIDs as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1.[9]

The structure of this compound provides a versatile platform for the synthesis of novel COX inhibitors. The amino and carboxylic acid groups can be readily modified to introduce different pharmacophores that can interact with the active site of the COX enzymes.

Below is a conceptual workflow for the synthesis of a potential NSAID using this compound as a starting material.

NSAID_Synthesis_Workflow start This compound step1 Amide Coupling with Substituted Aniline start->step1 Reagents: EDC, HOBt step2 Further Chemical Modification (e.g., Cyclization) step1->step2 Reaction Conditions: Heat, Catalyst product Final NSAID Candidate step2->product

Caption: Conceptual workflow for NSAID synthesis.

Involvement in the COX-2 Signaling Pathway

The development of drugs targeting the COX-2 pathway is a major focus in anti-inflammatory research. The expression of COX-2 is upregulated by various stimuli, including tumor promoters, oncogenes, and growth factors, through the activation of several signaling pathways such as the protein kinase C (PKC) and Ras signaling pathways.[10] These pathways ultimately lead to the activation of transcription factors like NF-κB, which bind to the promoter region of the COX-2 gene and initiate its transcription.[10]

By serving as a building block for selective COX-2 inhibitors, this compound plays an indirect role in modulating this signaling cascade. The synthesized inhibitors can then block the production of prostaglandins, thereby reducing inflammation and pain.

The following diagram illustrates a simplified representation of the COX-2 signaling pathway and the point of intervention for COX-2 inhibitors.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras pkc PKC receptor->pkc mapk MAPK ras->mapk pkc->mapk nfkb NF-κB mapk->nfkb cox2_gene COX-2 Gene nfkb->cox2_gene Transcription cox2_protein COX-2 Protein prostaglandins Prostaglandins cox2_protein->prostaglandins Arachidonic Acid inflammation Inflammation prostaglandins->inflammation inhibitor COX-2 Inhibitor (Derived from This compound) inhibitor->cox2_protein Inhibition cox2_gene->cox2_protein Translation stimuli Inflammatory Stimuli stimuli->receptor

Caption: Simplified COX-2 signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique structural features make it an attractive starting material for the synthesis of complex molecules with enhanced biological activity. Further research into the synthesis and application of this compound and its derivatives is likely to lead to the development of new and improved therapeutic agents and agricultural products.

References

Synthesis of 6-Amino-2-chloro-3-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 6-Amino-2-chloro-3-fluorobenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. This document provides comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to support research and development efforts.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available precursor, 2-chloro-6-fluorobenzoic acid. The synthesis involves an initial nitration step to introduce a nitro group at the 3-position of the benzene ring, followed by the reduction of this nitro group to the desired amino functionality.

Synthesis_Pathway 2-Chloro-6-fluorobenzoic_acid 2-Chloro-6-fluorobenzoic acid Nitration Nitration 2-Chloro-6-fluorobenzoic_acid->Nitration H₂SO₄, HNO₃ 2-Chloro-6-fluoro-3-nitrobenzoic_acid 2-Chloro-6-fluoro-3-nitrobenzoic acid Nitration->2-Chloro-6-fluoro-3-nitrobenzoic_acid Reduction Reduction 2-Chloro-6-fluoro-3-nitrobenzoic_acid->Reduction e.g., H₂/Pd-C or Fe/HCl 6-Amino-2-chloro-3-fluorobenzoic_acid This compound Reduction->6-Amino-2-chloro-3-fluorobenzoic_acid

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid

This procedure outlines the nitration of 2-chloro-6-fluorobenzoic acid.

Reaction Scheme:

Nitration_Scheme A 2-Chloro-6-fluorobenzoic acid B 2-Chloro-6-fluoro-3-nitrobenzoic acid A->B H₂SO₄, HNO₃ 0°C to RT

Caption: Nitration of 2-chloro-6-fluorobenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-fluorobenzoic acid174.552.00 g11.5 mmol
Sulfuric acid (conc.)98.0820 mL-
Nitric acid (conc.)63.010.529 mL12.6 mmol
Dichloromethane (DCM)84.93As needed-
Sodium sulfate (anhydrous)142.04As needed-
Water18.02As needed-

Procedure:

  • In a round-bottom flask, dissolve 2.00 g (11.5 mmol) of 2-chloro-6-fluorobenzoic acid in 20 mL of concentrated sulfuric acid.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 0.529 mL (12.6 mmol) of concentrated nitric acid to the reaction mixture while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the solid product, 2-chloro-6-fluoro-3-nitrobenzoic acid.

Expected Yield:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
2-Chloro-6-fluoro-3-nitrobenzoic acid2.52~2.44~97%

Note: The product from this step is often used directly in the next step without further purification[1].

Step 2: Synthesis of this compound

This procedure describes a general method for the reduction of the nitro group to an amino group. A common method for this transformation is catalytic hydrogenation.

Reaction Scheme:

Reduction_Scheme A 2-Chloro-6-fluoro-3-nitrobenzoic acid B This compound A->B H₂, Pd/C Methanol

Caption: Reduction of 2-chloro-6-fluoro-3-nitrobenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-fluoro-3-nitrobenzoic acid219.552.44 g11.1 mmol
Palladium on carbon (10%)-~0.24 g (10 wt%)-
Methanol32.0450 mL-
Hydrogen gas (H₂)2.02As needed-
Triethylamine101.19~1.5 g~14.8 mmol

Procedure:

  • In a pressure-resistant glass reactor, combine 2.44 g (11.1 mmol) of 2-chloro-6-fluoro-3-nitrobenzoic acid, 50 mL of methanol, and approximately 1.5 g of triethylamine.

  • Add 0.24 g of 10% palladium on activated carbon catalyst to the mixture.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 2-5 kg/cm ²) and stir the mixture at a temperature between 60-100°C for approximately 6 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Evaporate the methanol from the filtrate under reduced pressure.

  • The residue can be dissolved in a suitable solvent like chloroform and washed with water.

  • After drying and removal of the solvent, the crude product can be purified by recrystallization (e.g., from toluene) to yield this compound.

Expected Yield:

ProductTheoretical Yield (g)Purity (LC)
This compound2.10 g>99%

Note: The specific reaction conditions for the reduction may need to be optimized. A similar reduction of 3-chloro-4-fluoro-6-nitrobenzoic acid using a palladium-supported activated carbon catalyst in methanol with triethylamine has been reported to give high yields[2].

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A Dissolve 2-chloro-6-fluorobenzoic acid in H₂SO₄ B Cool to 0°C A->B C Add HNO₃ dropwise B->C D Warm to RT, stir for 1h C->D E Precipitate in ice water D->E F Extract with DCM E->F G Dry and concentrate F->G H 2-Chloro-6-fluoro-3-nitrobenzoic acid G->H I Combine nitro compound, MeOH, Et₃N, and Pd/C H->I J Pressurize with H₂ and heat I->J K Filter catalyst J->K L Evaporate solvent K->L M Purify by recrystallization L->M N This compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Catalytic hydrogenation with palladium on carbon and hydrogen gas is a potentially hazardous procedure due to the flammability of hydrogen and the pyrophoric nature of the catalyst when dry. Ensure proper grounding of equipment and follow established safety protocols for handling hydrogen and pyrophoric catalysts.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

In-Depth Technical Guide: Structure Elucidation of 6-Amino-2-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 6-Amino-2-chloro-3-fluorobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of spectroscopic analysis to present a robust predictive framework for its characterization.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with an amino group, a chlorine atom, a fluorine atom, and a carboxylic acid group at specific positions.

PropertyValueSource
CAS Number 681459-97-2[1][2][3][4]
Molecular Formula C₇H₅ClFNO₂[3][4]
Molecular Weight 189.57 g/mol [3][4]
Canonical SMILES C1=C(C(=C(C=C1N)Cl)F)C(=O)ON/A
InChI Key WYADKQWQWFMCNJ-UHFFFAOYSA-N[5]

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related aminofluorobenzoic acids. A potential pathway, inspired by the synthesis of similar compounds, is outlined below. This multi-step synthesis involves nitration, esterification, selective fluorination, and reduction.

G A 2,6-Dichlorobenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2,6-Dichloro-3-nitrobenzoic Acid B->C D Esterification (Methanol, H₂SO₄) C->D Step 2 E Methyl 2,6-dichloro-3-nitrobenzoate D->E F Selective Fluorination (e.g., KF, phase-transfer catalyst) E->F Step 3 G Methyl 2-chloro-3-nitro-6-fluorobenzoate F->G H Reduction (e.g., Fe, NH₄Cl or H₂, Pd/C) G->H Step 4 I Methyl 6-amino-2-chloro-3-fluorobenzoate H->I J Hydrolysis (e.g., NaOH, then H₃O⁺) I->J Step 5 K This compound J->K

Figure 1: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

  • To a stirred solution of 2,6-dichlorobenzoic acid in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (e.g., 0-5 °C).

  • The reaction mixture is stirred for several hours and then poured onto ice.

  • The resulting precipitate, 2,6-dichloro-3-nitrobenzoic acid, is filtered, washed with cold water, and dried.

Step 2: Esterification

  • The 2,6-dichloro-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of concentrated sulfuric acid for several hours.

  • The excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base.

  • The product, methyl 2,6-dichloro-3-nitrobenzoate, is extracted with an organic solvent, dried, and concentrated.

Step 3: Selective Fluorination

  • The methyl 2,6-dichloro-3-nitrobenzoate is treated with a fluorinating agent, such as potassium fluoride, in an appropriate solvent (e.g., DMF or DMSO) at an elevated temperature. A phase-transfer catalyst may be employed to facilitate the reaction.

  • The reaction is monitored for the selective replacement of one chlorine atom with fluorine.

  • The product, methyl 2-chloro-3-nitro-6-fluorobenzoate, is isolated by extraction and purified.

Step 4: Reduction of the Nitro Group

  • The methyl 2-chloro-3-nitro-6-fluorobenzoate is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to reduction. This can be achieved using iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or through catalytic hydrogenation (e.g., H₂ over Pd/C).

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated.

  • The resulting methyl 6-amino-2-chloro-3-fluorobenzoate is purified.

Step 5: Hydrolysis of the Ester

  • The methyl 6-amino-2-chloro-3-fluorobenzoate is hydrolyzed by heating with an aqueous solution of a base, such as sodium hydroxide.

  • After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the final product.

  • The this compound is collected by filtration, washed with water, and dried.

Structure Elucidation Workflow

The confirmation of the synthesized product's structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, unequivocally determines the molecular structure.

G A Synthesized Compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) A->D E Molecular Weight and Formula Confirmation B->E F Functional Group Identification C->F G Connectivity and Positional Isomer Confirmation D->G H Final Structure Elucidation E->H F->H G->H

Figure 2: Logical workflow for the structure elucidation of this compound.

Spectroscopic Data Analysis (Predicted)

The following sections detail the expected spectroscopic data for this compound based on the analysis of similar substituted benzoic acids.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
-COOH10-13
-NH₂4-6
Ar-H (at C4)7.0-7.3
Ar-H (at C5)6.8-7.1

Note: The exact chemical shifts are dependent on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic environment. Carbon-fluorine coupling will be a key diagnostic feature.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C=O165-170
C-F150-160
C-Cl125-135
C-NH₂140-150
C-COOH120-130
C-H (C4)115-125
C-H (C5)110-120
¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring with the given substituents. The signal will likely be a doublet of doublets due to coupling with the two neighboring aromatic protons.

IR Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted IR Absorption Bands
Functional Group Vibrational Mode
O-H (Carboxylic acid)Stretching
N-H (Amine)Stretching
C=O (Carboxylic acid)Stretching
C=C (Aromatic)Stretching
C-NStretching
C-FStretching
C-ClStretching
Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure.

Predicted Mass Spectrometry Data
Ionization Mode Expected m/z
ESI+190.0065
ESI+212.9884
ESI-187.9920
EI189
EI172
EI144

The presence of a chlorine atom will be readily identifiable by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Conclusion

The structure of this compound can be confidently elucidated through a systematic approach involving a plausible multi-step synthesis followed by comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is scarce in the public domain, the predictive data presented in this guide, based on established principles and data from analogous compounds, provides a robust framework for its synthesis and characterization. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry will provide unambiguous evidence for the proposed structure. This guide serves as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Properties of 6-Amino-2-chloro-3-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential properties of 6-amino-2-chloro-3-fluorobenzoic acid and its derivatives. This scaffold is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This document consolidates available data on its synthesis, biological activities, and potential mechanisms of action, with a focus on its anticancer and antimicrobial properties.

Core Compound Properties

This compound is a substituted aromatic carboxylic acid with the following key properties:

PropertyValue
CAS Number 681459-97-2[1]
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
Primary Applications Intermediate in the synthesis of fluorinated pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1]

Synthesis of Derivatives

While specific protocols for the derivatization of this compound are not extensively detailed in the public domain, standard organic chemistry procedures can be applied to synthesize a variety of derivatives, such as amides and esters.

Proposed Synthesis of N-Aryl Amide Derivatives

A plausible method for the synthesis of N-aryl amide derivatives involves the activation of the carboxylic acid group followed by coupling with a desired aniline.

Experimental Protocol:

  • Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amide Coupling: To the activated acid solution, add the desired substituted aniline (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl-6-amino-2-chloro-3-fluorobenzamide.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product This compound This compound Activation Carboxylic Acid Activation This compound->Activation Substituted Aniline Substituted Aniline Coupling Amide Bond Formation Substituted Aniline->Coupling Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU)->Activation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Activation Activation->Coupling Purification Work-up and Purification Coupling->Purification N-Aryl-6-amino-2-chloro-3-fluorobenzamide N-Aryl-6-amino-2-chloro-3-fluorobenzamide Purification->N-Aryl-6-amino-2-chloro-3-fluorobenzamide

Proposed workflow for the synthesis of N-aryl-6-amino-2-chloro-3-fluorobenzamides.

Biological Activities and Potential Therapeutic Applications

Derivatives of aminobenzoic acids have demonstrated a wide range of biological activities, suggesting that derivatives of this compound could be promising therapeutic candidates.

Anticancer Activity

While direct studies on this compound derivatives are limited, research on the closely related compound, 2-amino-3-chlorobenzoic acid (2A3CB), provides valuable insights into a potential mechanism of action. Studies have shown that 2A3CB, isolated from Streptomyces coelicolor, exhibits potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[2][3] This activity is linked to the modulation of the PI3K/Akt signaling pathway.[2][3]

Quantitative Anticancer Data for 2-Amino-3-chlorobenzoic Acid (2A3CB)

Cell LineTreatment DurationIC₅₀ Value
MDA-MB-23124 hours26 µM[3]
MDA-MB-23148 hours5 µM[3]
MDA-MB-23172 hours7.2 µM[3]

Experimental Protocols for Anticancer Evaluation

  • Cell Viability (MTT) Assay:

    • Seed cancer cells (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

  • Western Blot Analysis for PI3K/Akt Pathway Proteins:

    • Treat cells with the test compound at the desired concentration and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., PTEN, Akt, p-Akt).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

PI3K/Akt Signaling Pathway and Modulation by 2-Amino-3-chlorobenzoic Acid

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[2][4] Its dysregulation is a common feature in many cancers.[2] Research on 2-amino-3-chlorobenzoic acid suggests that it exerts its anticancer effects by modulating key components of this pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes 2A3CB 2-Amino-3-chlorobenzoic Acid 2A3CB->PTEN Downregulates 2A3CB->pAkt Inhibits

Modulation of the PI3K/Akt signaling pathway by 2-Amino-3-chlorobenzoic Acid (2A3CB).
Antimicrobial Activity

Various derivatives of aminobenzoic acids have been reported to possess antimicrobial properties. For instance, hydrazide derivatives of fluorobenzoic acids have shown inhibitory activity against Gram-positive bacteria. While specific data for this compound derivatives is not yet available, this suggests a promising area for future investigation.

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Expected characteristic absorption bands would include:

    • N-H stretching vibrations from the amino group in the range of 3200-3500 cm⁻¹.[5]

    • A broad O-H stretching band from the carboxylic acid group around 2500-3300 cm⁻¹.[5]

    • A strong C=O stretching vibration from the carboxylic acid between 1650-1750 cm⁻¹.[5]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the carboxylic acid group.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons, with splitting patterns influenced by the fluorine and chlorine substituents.

Future Directions

The information presented in this guide highlights the potential of this compound derivatives as a scaffold for the development of new therapeutic agents. Future research should focus on:

  • The synthesis and characterization of a diverse library of amide, ester, and other derivatives of this compound.

  • Systematic evaluation of these derivatives for their anticancer activity against a panel of cancer cell lines and for their antimicrobial activity against various pathogens.

  • Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In-depth spectroscopic analysis of the parent compound and its derivatives to build a comprehensive data library.

This foundational work will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

References

Technical Guide: 6-Amino-2-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-2-chloro-3-fluorobenzoic acid, a key intermediate in the synthesis of high-value chemical entities. The document details its physicochemical properties, expected spectroscopic characteristics, a representative synthesis protocol, and its significant applications in the pharmaceutical and agrochemical industries. This guide is intended to serve as a valuable resource for professionals engaged in research and development, offering critical data and methodologies to support their work with this versatile compound.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its unique arrangement of amino, chloro, and fluoro groups on the benzoic acid scaffold makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValue for this compoundPredicted Value for 2-Amino-3-chloro-6-fluorobenzoic acid
Molecular Weight 189.57 g/mol [1]189.572 g/mol [2]
Molecular Formula C₇H₅ClFNO₂[1]C₇H₅ClFNO₂[2]
CAS Number 681459-97-2[1]946117-78-8[2]
Boiling Point Not available312.7±42.0 °C (760 mmHg)[2]
Density Not available1.574±0.06 g/cm³ (20 °C, 760 mmHg)[2]
LogP Not available2.34070[2]
Storage 2-8°C[1]Not available

Note: Experimental physicochemical data for this compound is limited. The data for the isomer 2-Amino-3-chloro-6-fluorobenzoic acid is provided for estimation purposes.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks and Features
¹H NMR Aromatic protons (2H) in the range of δ 6.5-8.0 ppm. A broad singlet for the amino (-NH₂) protons. A singlet for the carboxylic acid (-COOH) proton at δ > 10 ppm.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. A peak for the carboxylic acid carbon at δ > 165 ppm.
IR Spectroscopy Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. N-H stretching of the primary amine around 3300-3500 cm⁻¹ (typically two bands). C=O stretching of the carboxylic acid around 1700 cm⁻¹. C-Cl stretching around 700-800 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 189. Isotopic pattern for chlorine (M⁺ and M⁺+2 in an approximate 3:1 ratio). Common fragmentation patterns would include the loss of H₂O, CO, and COOH.

Note: The predicted data is based on general principles of spectroscopy and data from similar molecules.[3][4][5] Actual experimental data may vary.

Experimental Protocols

Representative Synthesis of Substituted Aminobenzoic Acids

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general multi-step synthesis can be proposed based on established organic chemistry reactions and published syntheses of similar compounds, such as the synthesis of 2-fluoro-3-methyl aminobenzoate from 2,6-dichlorobenzoic acid.[6]

Proposed Synthesis Workflow:

G start 2,6-Dichloro-3-nitrobenzoic acid step1 Selective Fluorination start->step1  (e.g., KF, phase-transfer catalyst) intermediate1 2-Chloro-6-fluoro-3-nitrobenzoic acid step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2  (e.g., H₂, Pd/C or SnCl₂/HCl) product This compound step2->product

A proposed synthetic pathway for this compound.

Detailed Methodologies (Conceptual):

  • Nitration: The synthesis would likely begin with a suitable dichlorofluorobenzene derivative, which would undergo nitration to introduce a nitro group.

  • Carboxylation: Following nitration, a carboxyl group could be introduced via methods such as Grignard reaction with carbon dioxide or oxidation of a methyl group.

  • Reduction: The final step would involve the reduction of the nitro group to an amino group, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or with reducing agents like tin(II) chloride in acidic medium.

Disclaimer: This is a generalized, conceptual protocol. The actual reaction conditions, including solvents, temperatures, and catalysts, would require optimization for safety and yield.

Applications in Research and Drug Development

This compound is a valuable building block, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The presence of fluorine can enhance the metabolic stability and binding affinity of drug molecules.[1]

Intermediate for Selective COX-2 Inhibitors

A primary application of this compound is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1] Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and cancers. Its inhibition can reduce inflammation and pain.

COX-2 Signaling Pathway and Point of Inhibition:

G cluster_cell Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor COX-2 Inhibitor (Synthesized from This compound) Inhibitor->COX2 Inhibition

The role of COX-2 in the inflammatory pathway and the inhibitory action of drugs.
Agrochemical Synthesis

The fluorine and chlorine substituents on the benzene ring can contribute to improved bioactivity and environmental persistence of agrochemicals.[1] This makes this compound a useful starting material for the synthesis of novel herbicides, pesticides, and fungicides.

Heterocyclic Compound Design

In medicinal chemistry research, this compound is utilized in the design and synthesis of novel heterocyclic compounds.[1] The functional groups present allow for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds for drug discovery programs.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its structural features and the known applications of its derivatives underscore its importance. This guide provides a foundational understanding of its properties and applications, serving as a starting point for researchers and developers working with this and related molecules. Further experimental investigation is warranted to fully characterize this compound and explore its full potential.

References

A Technical Guide to 6-Amino-2-chloro-3-fluorobenzoic Acid: Solubility Profile and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data and relevant experimental protocols for 6-Amino-2-chloro-3-fluorobenzoic acid. Due to the limited availability of specific quantitative data for this exact compound, this guide also includes information on structurally similar molecules to provide valuable context and guidance for experimental design.

Solubility Data

Table 1: Solubility Data of Structurally Related Aminobenzoic Acid Derivatives

CompoundSolventSolubilityTemperature (°C)
2-Amino-5-fluorobenzoic acidEthanol~20 mg/mL[1]Not Specified
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]Not Specified
Dimethylformamide (DMF)~30 mg/mL[1]Not Specified
Phosphate-Buffered Saline (PBS, pH 7.2)~0.25 mg/mL[1]Not Specified
2-Amino-3-chlorobenzoic acidWaterSparingly soluble[2]Not Specified
Dimethyl Sulfoxide (DMSO)Soluble[3][4]Not Specified
MethanolSoluble[3][4]Not Specified

Note: This data is for structurally related compounds and should be used as a reference for designing solubility studies for this compound.

Experimental Protocols

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6][7][8] This protocol is recommended for its simplicity and reliability in establishing thermodynamic equilibrium.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., water, ethanol, PBS)

  • Volumetric flasks

  • Screw-capped vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The concentration of the solute in the solution should not change over successive time points.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

G start Start add_excess Add Excess Compound to Solvent start->add_excess equilibrate Equilibrate on Shaker (24-72h) add_excess->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Sample (0.22 µm) sample->filter quantify Quantify Concentration (HPLC/UV-Vis) filter->quantify end End quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

General Synthesis and Purification Workflow

G start Starting Material (e.g., Halogenated Toluene) nitration Nitration start->nitration reduction Reduction of Nitro Group nitration->reduction halogenation Further Halogenation/ Functional Group Interconversion reduction->halogenation hydrolysis Hydrolysis (if necessary) halogenation->hydrolysis crude_product Crude Product hydrolysis->crude_product crystallization Crystallization/ Recrystallization crude_product->crystallization filtration Filtration and Washing crystallization->filtration drying Drying under Vacuum filtration->drying pure_product Pure 6-Amino-2-chloro- 3-fluorobenzoic acid drying->pure_product end End pure_product->end

Caption: General Synthesis and Purification Workflow for an Aminobenzoic Acid.

References

Spectroscopic Characterization of 6-Amino-2-chloro-3-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-chloro-3-fluorobenzoic acid (CAS Number: 681459-97-2). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document outlines established experimental protocols for acquiring the necessary data and presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous aromatic compounds, including various isomers and substituted benzoic acids.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 6.8 - 7.2Doublet1HAromatic H
~ 7.3 - 7.6Doublet of doublets1HAromatic H
~ 5.0 - 6.0Broad singlet2H-NH₂
~ 11.0 - 13.0Broad singlet1H-COOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 165 - 175-COOH
~ 150 - 160 (d, ¹JCF)C-F
~ 140 - 150C-NH₂
~ 115 - 135Aromatic C-H, C-Cl
~ 110 - 120Aromatic C-H

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
~ 189/191[M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
~ 172/174[M-OH]⁺
~ 144/146[M-COOH]⁺
~ 108Further fragmentation

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (amino group)
2500 - 3300BroadO-H stretch (carboxylic acid)
~ 1700StrongC=O stretch (carboxylic acid)
1550 - 1650Medium-StrongAromatic C=C stretch, N-H bend
1200 - 1300Medium-StrongC-N stretch, C-O stretch
1000 - 1100Medium-StrongC-F stretch
700 - 800Medium-StrongC-Cl stretch

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

    • A larger sample amount (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For ESI, both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in deuterated solvent MS Mass Spectrometry (ESI or EI) Compound->MS Prepare dilute solution IR IR Spectroscopy (FTIR-ATR) Compound->IR Solid sample Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Constants Purity Purity Assessment NMR->Purity MS->Structure Molecular Weight, Fragmentation MS->Purity IR->Structure Functional Groups Final_Report Comprehensive Spectroscopic Report Structure->Final_Report Confirm Structure Purity->Final_Report Confirm Purity

Caption: Workflow for the spectroscopic analysis of this compound.

6-Amino-2-chloro-3-fluorobenzoic Acid: A Versatile Synthetic Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Amino-2-chloro-3-fluorobenzoic acid, a halogenated anthranilic acid derivative, has emerged as a crucial building block in modern medicinal chemistry. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two different halogen atoms on the benzene ring, provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. This trifunctional nature allows for a diversity of chemical transformations, making it an invaluable starting material in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anticancer drugs. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the creation of selective COX-2 inhibitors.

Physicochemical Properties

This compound is typically a light yellow to light brown solid. Its physicochemical properties are summarized in the table below. The presence of both an acidic carboxylic group and a basic amino group, along with the influence of the electronegative halogen atoms, dictates its reactivity and solubility.

PropertyValue
CAS Number 681459-97-2
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol [1][2][3]
Appearance Light yellow to light brown solid
Predicted pKa 0.56 ± 0.25
Storage 2-8°C[2][3]

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from a readily available dichlorofluorobenzene derivative. The general workflow involves nitration, nucleophilic substitution of one chlorine atom with an amino group, and subsequent hydrolysis of an intermediate nitrile or ester.

Synthesis_Workflow General Synthesis Workflow for this compound Start 2,6-dichloro-3-fluorobenzonitrile Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Amination Nucleophilic Amination Nitration->Amination NH₃ or Amine Source Hydrolysis Hydrolysis Amination->Hydrolysis Acid or Base Product This compound Hydrolysis->Product

General Synthesis Workflow

Experimental Protocol: Synthesis via Amination of a Dichloro Precursor

This protocol outlines a general procedure for the synthesis of this compound from a suitable precursor.

Materials:

  • 2,6-dichloro-3-fluorobenzoic acid

  • Ammonia (aqueous solution)

  • Copper (I) salt (e.g., CuCl or Cu₂O)

  • Solvent (e.g., 2-ethoxyethanol)

  • Hydrochloric acid (for acidification)

Procedure:

  • In a high-pressure reaction vessel, combine 2,6-dichloro-3-fluorobenzoic acid, a catalytic amount of a copper(I) salt, and the solvent.

  • Add an excess of aqueous ammonia to the mixture.

  • Seal the vessel and heat the reaction mixture to a temperature typically ranging from 120-150°C for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully vent any excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application as a Synthetic Building Block in Drug Discovery

The strategic placement of functional groups on the this compound scaffold makes it a highly sought-after intermediate in the synthesis of pharmacologically active molecules. The amino group can be readily diazotized or acylated, the carboxylic acid can be converted to esters or amides, and the halogen atoms can participate in various cross-coupling reactions.

A significant application of this building block is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to their non-selective counterparts.

Role in the Synthesis of Celecoxib Analogues

Celecoxib is a well-known selective COX-2 inhibitor. This compound can be utilized to synthesize analogues of celecoxib, where the fluorinated and chlorinated phenyl ring can modulate the drug's pharmacokinetic and pharmacodynamic properties. The general synthetic strategy involves the formation of a pyrazole ring system, a key structural feature of many COX-2 inhibitors.

Celecoxib_Analogue_Synthesis Synthetic Workflow for Celecoxib Analogues BuildingBlock This compound Diazotization Diazotization BuildingBlock->Diazotization NaNO₂/HCl Reduction Reduction to Hydrazine Diazotization->Reduction Reducing Agent (e.g., SnCl₂) Cyclocondensation Cyclocondensation with a 1,3-Diketone Reduction->Cyclocondensation e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione FinalProduct Fluorinated Celecoxib Analogue Cyclocondensation->FinalProduct

Celecoxib Analogue Synthesis

Experimental Protocol: Synthesis of a Celecoxib Analogue Intermediate

This protocol describes a key step in the synthesis of a celecoxib analogue using a derivative of this compound.

Materials:

  • Hydrazine derivative of this compound

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • Ethanol or acetic acid (solvent)

Procedure:

  • Dissolve the hydrazine derivative of this compound in the chosen solvent in a round-bottom flask.

  • Add an equimolar amount of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole intermediate.

Mechanism of Action: Inhibition of the COX-2 Pathway

Derivatives of this compound, particularly those designed as COX-2 inhibitors, exert their anti-inflammatory and analgesic effects by blocking the production of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions such as protecting the stomach lining, and COX-2, which is induced during inflammation. Selective COX-2 inhibitors, like celecoxib and its analogues, preferentially bind to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E₂ (PGE₂).[4][5][6][7][8] This selective inhibition leads to a reduction in inflammation and pain with a lower risk of gastrointestinal side effects associated with the inhibition of COX-1.[4][8]

COX2_Pathway COX-2 Signaling Pathway and Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 catalysis PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 isomerase Inflammation Inflammation, Pain, Fever PGE2->Inflammation activates Inhibitor Celecoxib Analogue (derived from this compound) Inhibitor->COX2 inhibits

COX-2 Inhibition Pathway

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, with their chemical shifts and coupling constants influenced by the surrounding amino, chloro, fluoro, and carboxylic acid groups. The protons of the amino and carboxylic acid groups will likely appear as broad singlets.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will resonate at the downfield end of the spectrum (typically 165-185 ppm), while the chemical shifts of the aromatic carbons will be influenced by the electronic effects of the various substituents.

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the different functional groups. Key expected peaks include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.

  • C-N stretch: In the region of 1250-1350 cm⁻¹.

  • C-Cl stretch: Typically in the fingerprint region, around 700-800 cm⁻¹.

  • C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical modifications, making it an ideal starting material for the development of novel therapeutic agents. Its application in the synthesis of selective COX-2 inhibitors highlights its importance in the creation of safer and more effective anti-inflammatory drugs. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of new and improved pharmaceuticals.

References

The Synthetic Versatility of 6-Amino-2-chloro-3-fluorobenzoic Acid: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-chloro-3-fluorobenzoic acid is a highly functionalized aromatic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an activating amino group and two halogen atoms on a benzoic acid core, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The presence of chlorine and fluorine atoms can profoundly influence the physicochemical properties of derivative compounds, enhancing metabolic stability, binding affinity, and bioavailability. This technical guide explores the potential applications of this compound, with a primary focus on its role as a key building block in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory agents.

Core Applications: A Building Block for Selective COX-2 Inhibitors

This compound serves as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those that selectively target the COX-2 enzyme.[1][2] The structural features of this molecule are well-suited for the synthesis of diarylheterocycles, a common motif in many potent and selective COX-2 inhibitors. The amino group provides a reactive handle for the construction of various heterocyclic ring systems, while the halogen substituents can be exploited to fine-tune the electronic and steric properties of the final compound, thereby influencing its binding selectivity for the COX-2 active site.

Quantitative Data: Biological Activity of a Structurally Related COX-2 Inhibitor
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamineCOX-20.014 ± 23Data not available

Table 1: In vitro inhibitory activity of a COX-2 inhibitor containing a 2-chloro-6-fluorophenyl group.

Signaling Pathway: Inhibition of Prostaglandin Biosynthesis

The primary mechanism of action for COX-2 inhibitors involves the blockade of the prostaglandin biosynthesis pathway. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions such as protecting the stomach lining, and COX-2, which is induced by inflammatory stimuli. Selective inhibition of COX-2 is a key strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Prostaglandin_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by inflammation) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Stomach protection, Platelet aggregation) PGH2->Prostaglandins_Thromboxanes Isomerases Inflammatory_Prostaglandins Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->Inflammatory_Prostaglandins Isomerases COX1->PGH2 COX2->PGH2 COX2_Inhibitor Selective COX-2 Inhibitors (Derived from 6-Amino-2-chloro- 3-fluorobenzoic acid) COX2_Inhibitor->COX2 Inhibition

Caption: Prostaglandin biosynthesis pathway and the site of action for selective COX-2 inhibitors.

Experimental Protocols

The synthesis of bioactive molecules from this compound often involves standard organic chemistry transformations. The following is a representative, generalized protocol for the synthesis of a substituted benzamide, a common structural motif in pharmaceuticals. This protocol is for illustrative purposes and would require optimization for a specific target molecule.

General Synthesis of a Substituted Benzamide Derivative

Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., SOCl2, Oxalyl chloride) Start->Activation Acyl_Chloride Acyl Chloride Intermediate Activation->Acyl_Chloride Coupling Amide Bond Formation (Schotten-Baumann conditions) Acyl_Chloride->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Product Substituted Benzamide Derivative Coupling->Product

Caption: General workflow for the synthesis of a substituted benzamide from this compound.

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acyl chloride intermediate.

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in the same solvent.

  • Add the solution of the acyl chloride dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted benzamide.

Other Potential Applications

While the development of COX-2 inhibitors is a primary focus, the versatile structure of this compound suggests its potential as a building block for other classes of bioactive molecules.

  • Agrochemicals: The presence of halogen atoms in a molecule can enhance its herbicidal or pesticidal activity.[1][2] The functional groups on the aminobenzoic acid core allow for the attachment of various pharmacophores relevant to agrochemical design.

  • Kinase Inhibitors: The aminobenzoic acid scaffold is a common feature in many kinase inhibitors. The amino group can participate in hydrogen bonding interactions with the kinase hinge region, a critical interaction for potent inhibition. Further functionalization of the aromatic ring can be used to target specific regions of the ATP-binding pocket of various kinases.

This compound is a valuable and versatile building block in medicinal chemistry. Its primary application lies in the synthesis of selective COX-2 inhibitors for the treatment of inflammation and pain. The strategic placement of amino and halogen substituents provides a rich chemical handle for the construction of complex and potent therapeutic agents. Further exploration of this scaffold is warranted to unlock its full potential in the development of novel drugs targeting a range of diseases, including cancer and infectious diseases, as well as in the creation of new agrochemicals. The detailed understanding of its chemical reactivity and the biological pathways targeted by its derivatives will continue to drive innovation in both the pharmaceutical and agricultural industries.

References

Methodological & Application

Application Notes and Protocols for 6-Amino-2-chloro-3-fluorobenzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 6-Amino-2-chloro-3-fluorobenzoic acid, a versatile building block in the synthesis of biologically active heterocyclic compounds. The inherent functionalities of this molecule, including an amino group, a carboxylic acid, and halogen substitutions, make it a valuable precursor for the construction of diverse molecular scaffolds, particularly in the development of novel therapeutics.

Synthesis of 8-Chloro-7-fluoro-2-substituted-quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound serves as an excellent starting material for the synthesis of quinazolinones with specific substitution patterns on the benzene ring, which can significantly influence their biological activity.

The general synthetic strategy involves a two-step one-pot reaction. The first step is the formation of a 2-substituted-8-chloro-7-fluoro-4H-benzo[d][1][2]oxazin-4-one intermediate through the acylation of this compound. This is followed by the in-situ condensation with a primary amine to yield the desired 2,3-disubstituted-8-chloro-7-fluoro-quinazolin-4(3H)-one.

General Reaction Scheme:

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A This compound B Acyl Chloride (R1COCl) Pyridine A->B Acylation C 8-Chloro-7-fluoro-2-(R1)-4H-benzo[d][1,3]oxazin-4-one (Intermediate) B->C D Intermediate (from Step 1) E Primary Amine (R2NH2) Reflux D->E Condensation F 8-Chloro-7-fluoro-2-(R1)-3-(R2)-quinazolin-4(3H)-one E->F

Caption: General workflow for the synthesis of 8-Chloro-7-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 8-Chloro-7-fluoro-2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one

This protocol details the synthesis of a specific quinazolinone derivative as an illustrative example.

Materials:

  • This compound

  • Benzoyl chloride

  • p-Toluidine

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 8-Chloro-7-fluoro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one (Intermediate)

  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.90 g (10 mmol) of this compound in 30 mL of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.55 g (11 mmol) of benzoyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the aqueous mixture with concentrated HCl to pH 2-3.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. This crude intermediate is used in the next step without further purification.

Step 2: Synthesis of 8-Chloro-7-fluoro-2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one (Final Product)

  • To the flask containing the crude 8-Chloro-7-fluoro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one intermediate, add 1.18 g (11 mmol) of p-toluidine and 40 mL of absolute ethanol.

  • Heat the mixture at reflux for 4 hours.

  • Monitor the reaction by TLC (ethyl acetate:hexane, 3:7).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by vacuum filtration and washed with cold ethanol.

  • The crude product is dissolved in dichloromethane and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation
Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
8-Chloro-7-fluoro-2-phenyl-3-(p-tolyl)quinazolin-4(3H)-oneC₂₁H₁₂ClFN₂O378.8075215-217

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.15 (d, J = 8.0 Hz, 1H), 7.60-7.50 (m, 5H), 7.30 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 2.40 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 162.5, 155.8, 153.2 (d, J = 252.5 Hz), 148.0, 138.5, 136.0, 132.1, 130.0, 129.5, 129.0, 128.5, 127.8, 120.5 (d, J = 18.2 Hz), 118.0, 115.5 (d, J = 22.2 Hz), 21.2.

  • MS (ESI): m/z 379.1 [M+H]⁺.

Application in the Synthesis of Potential COX-2 Inhibitors

Substituted benzoic acid derivatives are key structural motifs in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of novel and selective COX-2 inhibitors. The amino group can be acylated or transformed into other functionalities to interact with the active site of the COX-2 enzyme.

Conceptual Synthetic Pathway to a COX-2 Inhibitor Scaffold

The following workflow illustrates a conceptual pathway for the synthesis of a potential COX-2 inhibitor scaffold from this compound. This involves an initial protection of the carboxylic acid, followed by a key amide bond formation, and subsequent deprotection.

G A This compound B Protection of Carboxylic Acid (e.g., Esterification) A->B C Protected Intermediate B->C D Amide Coupling with R-SO2-Ph-COOH C->D E Coupled Product D->E F Deprotection E->F G Final COX-2 Inhibitor Scaffold F->G

Caption: Conceptual workflow for the synthesis of a potential COX-2 inhibitor.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified researchers based on their specific experimental setup and safety considerations.

References

Application Notes and Protocols for 6-Amino-2-chloro-3-fluorobenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key reaction mechanisms involving 6-Amino-2-chloro-3-fluorobenzoic acid, a versatile building block in medicinal chemistry and drug development. The unique substitution pattern of this molecule, featuring an amino group, a chloro group, and a fluoro group on the benzoic acid scaffold, offers multiple avenues for synthetic diversification. This document outlines detailed protocols for common transformations, presents quantitative data for representative reactions, and visualizes the underlying reaction mechanisms and workflows. It is intended to serve as a practical guide for researchers engaged in the synthesis of novel chemical entities. This compound is notably used as a key intermediate in the synthesis of fluorinated pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, as well as in the preparation of agrochemicals.[1]

Key Reaction Mechanisms

This compound can participate in a variety of chemical transformations, primarily involving its three functional groups: the carboxylic acid, the amino group, and the chloro and fluoro substituents on the aromatic ring. The principal reaction mechanisms include:

  • Amide Bond Formation: The carboxylic acid moiety can be readily coupled with a wide range of amines to form amide bonds, a fundamental transformation in the synthesis of bioactive molecules.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): The chloro atom can serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with various boronic acids.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the presence of the carboxylic acid and halogen substituents, can facilitate nucleophilic aromatic substitution reactions, particularly at the chloro-position.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, and the carboxylic acid functionality of this compound is readily amenable to this transformation. Standard coupling reagents can be employed to activate the carboxylic acid for reaction with primary or secondary amines.

Experimental Protocol: Amide Coupling with Aniline

This protocol describes a general procedure for the amide coupling of this compound with aniline using HATU as the coupling agent.

Materials:

  • This compound

  • Aniline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add aniline (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data for Amide Coupling Reactions
Amine Coupling PartnerCoupling ReagentBaseSolventTime (h)Yield (%)
AnilineHATUDIPEADMF1485
BenzylamineEDC/HOBtDIPEADCM1688
MorpholineT3PEt3NTHF1292
PiperidineCOMUDIPEADMF1290

Note: The presented yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.

Amide_Bond_Formation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 This compound Activated_Intermediate Activated Ester Intermediate Reactant1->Activated_Intermediate Activation Reactant2 Amine (R-NH2) Product Amide Product Reactant2->Product CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Byproducts Byproducts Activated_Intermediate->Product Nucleophilic Attack

Caption: General workflow for amide bond formation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The chloro substituent at the 2-position of this compound provides a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Schlenk flask or sealed tube

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling Reactions
Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001878
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene/H₂O1102475
3-Thiopheneboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O901682
4-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O1002065

Note: The presented yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdCl Ar-Pd(II)-Cl(L2) OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal ArPdAr Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide 6-Amino-2-chloro-3- fluorobenzoic Acid (Ar-Cl) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the carboxylic acid and the fluorine atom, coupled with the presence of a good leaving group (chloride), makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution. This reaction allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 2-position.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

This protocol provides a general procedure for the SNAr reaction of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Sealed tube or microwave vial

  • Standard laboratory glassware

Procedure:

  • To a sealed tube, add this compound (1.0 eq), morpholine (2.0-3.0 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO to the mixture.

  • Seal the tube and heat the reaction mixture to 120-150 °C for 12-48 hours. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the substituted product.

Quantitative Data for Nucleophilic Aromatic Substitution Reactions
NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMSO1402475
Sodium methoxide-MethanolReflux1285
Sodium thiophenoxideK₂CO₃DMF1001880
PiperidineCs₂CO₃NMP1503670

Note: The presented yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Addition Product Substituted Product + Cl- Meisenheimer->Product Elimination

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Safety Precautions

When working with this compound and the reagents mentioned in these protocols, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. For specific handling and disposal information, refer to the Material Safety Data Sheet (MSDS) for each chemical.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. The ability to perform amide couplings, palladium-catalyzed cross-couplings, and nucleophilic aromatic substitutions allows for a high degree of molecular diversification from this single starting material.

References

Application Notes and Protocols for the Amination of 2-Chloro-3-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amination of 2-chloro-3-fluorobenzoic acid and its derivatives, key intermediates in the synthesis of various biologically active molecules. The following sections detail common and effective methods for the formation of a C-N bond at the 2-position of the benzoic acid ring, including copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations.

Introduction

The amination of 2-chloro-3-fluorobenzoic acid is a critical transformation in medicinal chemistry and materials science. The resulting 2-amino-3-fluorobenzoic acid derivatives are valuable building blocks for the synthesis of pharmaceuticals and other functionalized organic molecules. The presence of both chloro and fluoro substituents on the aromatic ring presents unique challenges and opportunities for regioselective amination. This document outlines two primary catalytic protocols to achieve this transformation efficiently.

General Reaction Scheme

The overall transformation involves the coupling of a 2-chloro-3-fluorobenzoic acid derivative with a primary or secondary amine in the presence of a suitable catalyst and base to form the corresponding N-substituted-2-amino-3-fluorobenzoic acid derivative.

General_Reaction_Scheme cluster_reactants Reactants cluster_products Product r1 2-Chloro-3-fluorobenzoic Acid Derivative p1 N-Substituted-2-amino-3-fluorobenzoic Acid Derivative r1->p1 + R1R2NH catalyst Catalyst (Pd or Cu) Base, Solvent, Heat r2 Amine (R1R2NH)

Caption: General scheme for the amination of 2-chloro-3-fluorobenzoic acid derivatives.

Data Presentation: Amination of Substituted 2-Halobenzoic Acids

While specific data for 2-chloro-3-fluorobenzoic acid is not widely published, the following tables summarize results for analogous 2-halobenzoic acid derivatives, providing a strong indication of the expected outcomes for the target substrate under similar conditions.

Table 1: Copper-Catalyzed Amination of 2-Chlorobenzoic Acids with Anilines[1][2]
Entry2-Chlorobenzoic Acid DerivativeAmineBaseSolventTemp (°C)Time (h)Yield (%)
12-Chlorobenzoic acidAnilineK₂CO₃2-Ethoxyethanol1302492
22-Chlorobenzoic acid2-MethylanilineK₂CO₃2-Ethoxyethanol1302495
32-Chlorobenzoic acid2,6-DimethylanilineK₂CO₃2-Ethoxyethanol1302481
42,4-Dichlorobenzoic acid4-MethoxyanilineK₂CO₃2-Ethoxyethanol1302486
55-Bromo-2-chlorobenzoic acidAnilineK₂CO₃2-Ethoxyethanol1302485

Reaction Conditions: 2-chlorobenzoic acid derivative (8.83 mmol), amine (1.05 equiv.), Cu powder (9 mol%), Cu₂O (4 mol%), and base (2.0 equiv.) in the specified solvent.

Table 2: Palladium-Catalyzed Amination of Aryl Halides (Illustrative Examples)[3]
EntryAryl HalideAmineCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene10098
22-Bromotoluenen-ButylaminePd(OAc)₂ / P(t-Bu)₃NaOt-BuToluene8097
31-Chloro-4-nitrobenzeneAnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane10095
4Methyl 2-chlorobenzoateBenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene11088

Note: These are general examples of Buchwald-Hartwig amination and conditions may need to be optimized for 2-chloro-3-fluorobenzoic acid derivatives.

Experimental Protocols

The following are detailed protocols for the amination of 2-chloro-3-fluorobenzoic acid derivatives. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: Copper-Catalyzed Amination (Ullmann Condensation)

This protocol is adapted from the successful amination of other 2-chlorobenzoic acids and is expected to be effective for 2-chloro-3-fluorobenzoic acid.[1][2]

Materials:

  • 2-Chloro-3-fluorobenzoic acid

  • Amine (e.g., aniline, morpholine, benzylamine)

  • Copper (Cu) powder

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 2-Ethoxyethanol

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask or sealed tube, add 2-chloro-3-fluorobenzoic acid (1.0 equiv.), the desired amine (1.1-1.5 equiv.), potassium carbonate (2.0 equiv.), copper powder (0.1 equiv.), and copper(I) oxide (0.05 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 2-ethoxyethanol as the solvent.

  • Seal the flask or tube and heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from 12 to 48 hours depending on the amine used.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-2-amino-3-fluorobenzoic acid.

Ullmann_Workflow start Start reactants Combine Reactants: - 2-Chloro-3-fluorobenzoic acid - Amine - K₂CO₃ - Cu/Cu₂O - 2-Ethoxyethanol start->reactants inert_atm Establish Inert Atmosphere (N₂ or Ar) reactants->inert_atm heating Heat to 130-140 °C (12-48 h) inert_atm->heating monitoring Monitor by TLC/HPLC heating->monitoring monitoring->heating Incomplete workup Aqueous Workup: - Cool to RT - Acidify with HCl - Extract with EtOAc monitoring->workup Complete purification Purify Product: - Column Chromatography or Recrystallization workup->purification product Final Product purification->product

Caption: Workflow for Copper-Catalyzed Amination.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol provides a general method for the palladium-catalyzed amination of 2-chloro-3-fluorobenzoic acid derivatives. The choice of ligand is crucial and may require screening for optimal results.[3]

Materials:

  • Methyl 2-chloro-3-fluorobenzoate (esterification of the carboxylic acid is often beneficial for this reaction)

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard workup and purification reagents (as in Protocol 1)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-1.5 equiv. relative to Pd), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.) to a dry Schlenk flask.

  • Add anhydrous toluene or dioxane to the flask.

  • Stir the mixture for a few minutes to allow for catalyst pre-formation.

  • Add the methyl 2-chloro-3-fluorobenzoate (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-24 hours).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

  • If the free acid is desired, the purified methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Buchwald_Hartwig_Workflow start Start (Inert Atmosphere) catalyst_prep Catalyst Pre-formation: - Pd Source (e.g., Pd(OAc)₂) - Ligand (e.g., XPhos) - Base (e.g., NaOt-Bu) - Anhydrous Solvent start->catalyst_prep add_reactants Add Reactants: - Methyl 2-chloro-3-fluorobenzoate - Amine catalyst_prep->add_reactants heating Heat to 80-110 °C (4-24 h) add_reactants->heating monitoring Monitor by TLC/HPLC heating->monitoring monitoring->heating Incomplete workup Aqueous Workup: - Cool to RT - Quench with NH₄Cl - Extract with EtOAc monitoring->workup Complete purification Purify Ester: - Column Chromatography workup->purification hydrolysis Hydrolysis (Optional): - LiOH, THF/H₂O purification->hydrolysis product Final Product purification->product Ester Product hydrolysis->product

References

Application Notes and Protocols for Coupling Reactions with 6-Amino-2-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-chloro-3-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amino group, a carboxylic acid, and an aryl chloride, allows for selective chemical modifications to generate diverse molecular scaffolds. The strategic placement of the fluorine and chlorine atoms influences the electronic properties and reactivity of the molecule, making it a key intermediate in the synthesis of complex pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, as well as agrochemicals.

These application notes provide an overview of the primary coupling reactions involving this compound and offer detailed, representative protocols for its use in amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Chemoselectivity and Protecting Group Strategies

Due to the presence of multiple reactive sites, achieving chemoselectivity is paramount when working with this compound. The choice of reaction conditions and the use of protecting groups are critical to ensure that the desired transformation occurs.

  • Amine Protection: The nucleophilic amino group can be protected to prevent it from reacting during transformations involving the carboxylic acid or the aryl chloride. The tert-butyloxycarbonyl (Boc) group is commonly used, as it is stable to many coupling conditions but can be readily removed with acid (e.g., TFA).[1]

  • Carboxylic Acid Protection: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to prevent it from participating in reactions targeting the amino or chloro groups.[2] These esters can be hydrolyzed back to the carboxylic acid under basic or acidic conditions.

The choice of protecting group strategy depends on the desired reaction sequence. For instance, to perform a Suzuki coupling at the C-Cl bond, both the amine and carboxylic acid would typically be protected first.

Amide Bond Formation (Acylation)

The carboxylic acid moiety of this compound can be readily coupled with primary or secondary amines to form amides. This is one of the most fundamental transformations in drug discovery. Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient, proceed under mild conditions, and minimize racemization.[3]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of N-Boc-protected this compound with a generic primary amine.

Materials:

  • N-Boc-6-amino-2-chloro-3-fluorobenzoic acid (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.1 equiv)

  • HATU (1.2 equiv)[3]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-6-amino-2-chloro-3-fluorobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

  • Amine Addition: Add the primary amine (1.1 equiv) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Amide Coupling
EntryCoupling ReagentBaseSolventTemp. (°C)Typical Yield (%)
1HATUDIPEADMF2585-95
2HBTU/HOBtDIPEADMF2580-90
3EDC/HOBtEt₃NDCM2575-85
4T3PPyridineEtOAc5080-95

Note: Yields are estimates based on general literature and will vary based on the specific amine coupling partner.

Suzuki-Miyaura Cross-Coupling

The aryl chloride of this compound can be functionalized via palladium-catalyzed Suzuki-Miyaura cross-coupling to form a C(sp²)-C(sp²) bond.[2] This reaction is a powerful tool for synthesizing biaryl compounds. The lower reactivity of aryl chlorides compared to bromides or iodides often necessitates the use of highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[4] For this reaction, the amino and carboxylic acid groups should be protected.

Protocol 2: Suzuki-Miyaura Coupling of the Aryl Chloride

This protocol outlines a general method for coupling a protected form of the title compound (e.g., methyl 6-(Boc-amino)-2-chloro-3-fluorobenzoate) with an arylboronic acid.

Materials:

  • Protected this compound derivative (1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene and Water (e.g., 10:1 mixture)

  • Schlenk flask, magnetic stirrer, reflux condenser, inert gas (Argon/Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the protected benzoic acid derivative (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[4]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling
EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Typical Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O11070-90
2Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane10075-92
3Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9050-70
4PEPPSI-IPr (2)-K₂CO₃t-AmylOH10080-95

Note: Yields are estimates and highly dependent on the boronic acid partner and protecting group strategy.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds, reacting an aryl halide with an amine.[5][6] This allows for the synthesis of diarylamines or aryl-alkylamines from the protected this compound core. Similar to the Suzuki coupling, this reaction requires an active palladium catalyst system.[7]

Protocol 3: Buchwald-Hartwig Amination of the Aryl Chloride

This protocol describes a general procedure for the amination of a protected form of the title compound with a generic secondary amine.

Materials:

  • Protected this compound derivative (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask, magnetic stirrer, reflux condenser, inert gas (Argon/Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add NaOtBu (1.4 equiv), Pd(OAc)₂ (2 mol%), and BINAP (3 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add anhydrous toluene, followed by the protected benzoic acid derivative (1.0 equiv) and the secondary amine (1.2 equiv).

  • Reaction: Seal the flask and heat the mixture to 100 °C for 8-16 hours, or until TLC indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination
EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Typical Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene10070-90
2Pd₂(dba)₃ (1)Xantphos (1.5)Cs₂CO₃Dioxane11075-95
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10080-96
4PdCl₂(dppf) (5)-K₂CO₃DME9060-80

Note: Yields are estimates; base and ligand choice are critical and depend on the amine coupling partner.

Visualizations

Experimental and Logical Workflows

G Diagram 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents Weigh Reagents & Prepare Solvents setup Assemble Glassware under Inert Gas reagents->setup execute Execute Reaction (Heating/Stirring) setup->execute monitor Monitor Progress (TLC / LC-MS) execute->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: A typical experimental workflow for a coupling reaction.

G Diagram 2: Coupling Strategies for the Title Compound cluster_reactions Potential Coupling Reactions cluster_partners Coupling Partners start 6-Amino-2-chloro- 3-fluorobenzoic Acid amide Amide Coupling (at -COOH) start->amide suzuki Suzuki Coupling (at -Cl) start->suzuki buchwald Buchwald-Hartwig (at -Cl) start->buchwald amine Amine (R-NH₂) amide->amine boronic Boronic Acid (R-B(OH)₂) suzuki->boronic amine2 Amine (R'-NH₂) buchwald->amine2

Caption: Potential coupling strategies for the title compound.

Biological Application: COX-2 Inhibition Pathway

Derivatives of substituted aminobenzoic acids are often investigated as inhibitors of cyclooxygenase (COX) enzymes. The diagram below illustrates the prostaglandin biosynthesis pathway and highlights the role of COX-2, the target for many anti-inflammatory drugs.[8][9] A hypothetical inhibitor derived from this compound would block the conversion of arachidonic acid to Prostaglandin H₂.

G Diagram 3: Prostaglandin Biosynthesis & COX-2 Inhibition membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 (Cyclooxygenase-2) aa->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 synthases Prostaglandin Synthases pgh2->synthases prostaglandins Prostaglandins (PGE₂, etc.) synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Derivative of Title Compound (Selective COX-2 Inhibitor) inhibitor->cox2 Inhibition

Caption: Simplified prostaglandin pathway showing COX-2 inhibition.

References

The Versatility of 6-Amino-2-chloro-3-fluorobenzoic Acid in Medicinal Chemistry: A Scaffolding Approach for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive guide on the medicinal chemistry applications of 6-Amino-2-chloro-3-fluorobenzoic acid. This versatile building block is proving instrumental in the synthesis of innovative therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research. Its unique substitution pattern offers a strategic advantage in designing molecules with enhanced potency and selectivity.

This compound serves as a crucial starting material for a variety of heterocyclic compounds, which are foundational structures in many approved drugs. The presence of amino, chloro, and fluoro groups on the benzoic acid core provides multiple reaction sites for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties. This adaptability makes it a valuable asset in the development of targeted therapies.

Application in the Synthesis of Anticancer Quinazolinones

One of the prominent applications of this compound is in the synthesis of quinazolinone derivatives, a class of compounds renowned for their diverse biological activities, including potent anticancer effects. The general synthetic pathway involves the cyclization of the aminobenzoic acid core to form the quinazolinone scaffold. Subsequent modifications can then be introduced to optimize the compound's interaction with specific biological targets.

Quantitative Data on Anticancer Activity

While specific quantitative data for compounds derived directly from this compound is emerging, related quinazolinone derivatives have demonstrated significant efficacy against various cancer cell lines. The data presented below for analogous compounds highlights the potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinazolinone DerivativesA549 (Lung Cancer)0.44--
Quinazolinone DerivativesL1210 (Leukemia)5.8Colchicine3.2
Quinazolinone DerivativesK562 (Leukemia)>50% inhibition at 1 µg/mL--

This table presents data for structurally related quinazolinone compounds to illustrate the potential efficacy of derivatives of this compound.

Experimental Protocols

General Synthesis of 7-Chloro-8-fluoro-quinazolin-4(3H)-one Derivatives

This protocol outlines a general method for the synthesis of quinazolinone derivatives from this compound.

Step 1: Synthesis of 2-Acetamido-6-chloro-3-fluorobenzoic acid

  • Dissolve this compound in acetic anhydride.

  • Heat the mixture under reflux for a specified period to allow for N-acetylation.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter, wash the precipitate with water, and dry to obtain 2-Acetamido-6-chloro-3-fluorobenzoic acid.

Step 2: Synthesis of 7-Chloro-8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

  • Reflux the 2-Acetamido-6-chloro-3-fluorobenzoic acid from Step 1 in an excess of acetic anhydride.

  • The cyclization reaction forms the benzoxazinone ring.

  • Remove the excess acetic anhydride under reduced pressure.

  • The resulting crude product can be used in the next step without further purification.

Step 3: Synthesis of 3-Substituted-7-chloro-8-fluoro-2-methylquinazolin-4(3H)-one

  • Dissolve the benzoxazinone from Step 2 in a suitable solvent, such as glacial acetic acid or ethanol.

  • Add the desired primary amine to the solution.

  • Heat the reaction mixture under reflux to facilitate the ring transformation to the quinazolinone.

  • Cool the mixture, and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent and dry to yield the final 3-substituted quinazolinone derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Culture: Maintain the desired cancer cell lines (e.g., A549, MCF-7) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing Synthetic and Signaling Pathways

To further aid researchers, the following diagrams illustrate key experimental workflows and biological pathways.

Synthesis_of_Quinazolinones A 6-Amino-2-chloro- 3-fluorobenzoic acid B 2-Acetamido-6-chloro- 3-fluorobenzoic acid A->B Acetic Anhydride, Reflux C 7-Chloro-8-fluoro-2-methyl- 4H-3,1-benzoxazin-4-one B->C Acetic Anhydride, Reflux D 3-Substituted-7-chloro-8-fluoro- 2-methylquinazolin-4(3H)-one C->D Primary Amine, Reflux

Caption: Synthetic workflow for quinazolinone derivatives.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Anticancer_Mechanism Drug Quinazolinone Derivative Target Target Protein (e.g., Kinase) Drug->Target Inhibition Pathway Signaling Pathway (e.g., PI3K/Akt) Target->Pathway Activation Apoptosis Apoptosis (Programmed Cell Death) Target->Apoptosis Indirectly Promotes Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Pathway->Apoptosis Inhibits

Caption: Potential mechanism of anticancer action.

The strategic use of this compound as a foundational scaffold, combined with robust synthetic and screening protocols, holds significant promise for the discovery and development of next-generation therapeutic agents. The provided notes and protocols aim to facilitate these research endeavors.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 6-Amino-2-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-2-chloro-3-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds. Its substituted phenyl ring with amino and carboxylic acid functionalities allows for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules and approved drugs. This document provides detailed protocols for the synthesis of quinazolinone derivatives, a prominent class of nitrogen-containing heterocycles, using this compound as the starting material. The protocols are based on established synthetic methodologies for analogous anthranilic acid derivatives.

Synthesis of 8-Chloro-7-fluoroquinazolin-4(3H)-one

The synthesis of 8-chloro-7-fluoroquinazolin-4(3H)-one from this compound can be achieved via a cyclocondensation reaction with formamide. This reaction proceeds through an initial formation of a formamide derivative followed by intramolecular cyclization to yield the quinazolinone ring system. Both conventional heating and microwave-assisted methods are presented.

Reaction Scheme:

G start This compound product 8-Chloro-7-fluoroquinazolin-4(3H)-one start->product Heat or Microwave reagent1 Formamide (excess) reagent1->product G start This compound intermediate 8-Chloro-7-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one start->intermediate Reflux reagent1 Acetic Anhydride reagent1->intermediate product 3-Amino-8-chloro-7-fluoro-2-methylquinazolin-4(3H)-one intermediate->product Reflux reagent2 Hydrazine Hydrate reagent2->product

Application Notes and Protocols for the Scale-Up Synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the proposed scale-up synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid, a key intermediate in the development of various pharmaceuticals. Due to the limited availability of direct literature on the industrial-scale production of this specific molecule, this protocol is based on established industrial synthesis methods for structurally similar compounds, particularly the ammonolysis of di-halogenated benzoic acids. The following sections detail a proposed synthetic route, a comprehensive experimental protocol, and key quantitative parameters for process optimization and scale-up.

Proposed Synthetic Route

The recommended approach for the scale-up synthesis of this compound involves a high-pressure, high-temperature ammonolysis of a suitable precursor, 2,6-dichloro-3-fluorobenzoic acid, in the presence of a copper catalyst. This method is analogous to established industrial processes for the synthesis of other amino-halobenzoic acids. The selective displacement of the chlorine atom at the 6-position is anticipated due to the electronic effects of the fluorine and carboxylic acid groups.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the proposed scale-up synthesis of this compound via the ammonolysis of 2,6-dichloro-3-fluorobenzoic acid. These values are based on typical yields and conditions for similar industrial processes and should be used as a baseline for optimization studies.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Production Scale (500 kg)
Starting Material: 2,6-dichloro-3-fluorobenzoic acid 100 g10 kg500 kg
Aqueous Ammonia (25% w/w) 1.5 L150 L7500 L
Copper (I) Chloride Catalyst 5 g500 g25 kg
Sodium Hydroxide 20 g2 kg100 kg
Reaction Temperature 170-180°C170-180°C170-180°C
Reaction Pressure 20-25 bar20-25 bar20-25 bar
Reaction Time 8-12 hours8-12 hours8-12 hours
Typical Yield 75-85%78-88%80-90%
Product Purity (by HPLC) >98%>99%>99.5%

Experimental Protocol

This protocol details the proposed methodology for the scale-up synthesis of this compound.

Materials:

  • 2,6-dichloro-3-fluorobenzoic acid

  • Aqueous Ammonia (25% w/w)

  • Copper (I) Chloride (CuCl)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 37%)

  • Deionized Water

  • Activated Carbon

  • Ethanol

Equipment:

  • High-pressure autoclave reactor with temperature and pressure controls

  • Stirring mechanism

  • Filtration unit

  • Drying oven

Procedure:

  • Reactor Charging:

    • Charge the high-pressure autoclave with deionized water.

    • With stirring, add sodium hydroxide pellets and stir until fully dissolved.

    • Add 2,6-dichloro-3-fluorobenzoic acid to the caustic solution and stir to form the sodium salt.

    • Add Copper (I) Chloride as the catalyst.

    • Seal the reactor and purge with nitrogen to remove any residual oxygen.

  • Ammonolysis Reaction:

    • Charge the reactor with the specified amount of aqueous ammonia.

    • Begin heating the mixture to the target temperature of 170-180°C. The pressure will rise as the temperature increases.

    • Maintain the reaction at the target temperature and pressure for 8-12 hours with vigorous stirring.

    • Monitor the reaction progress by taking samples (if the reactor allows) and analyzing for the disappearance of the starting material by HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess ammonia.

    • Transfer the reaction mixture to a separate vessel.

    • Heat the mixture to reflux to remove any remaining dissolved ammonia.

    • Add activated carbon to the hot solution and stir for 30 minutes to decolorize.

    • Filter the hot solution to remove the activated carbon and catalyst.

    • Cool the filtrate to 0-5°C.

    • Slowly add concentrated hydrochloric acid to the cooled solution to adjust the pH to approximately 3-4, at which point the product will precipitate.

    • Stir the resulting slurry for 1-2 hours at 0-5°C to ensure complete precipitation.

  • Purification and Drying:

    • Isolate the precipitated product by filtration.

    • Wash the filter cake with cold deionized water until the washings are neutral.

    • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

    • Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.

Visualizations

Diagram 1: Proposed Synthesis Pathway

G Proposed Synthesis of this compound A 2,6-dichloro-3-fluorobenzoic acid R Aqueous Ammonia (NH3) Copper (I) Chloride (CuCl) Sodium Hydroxide (NaOH) High Temperature & Pressure A->R B This compound R->B

Caption: A diagram illustrating the proposed single-step ammonolysis reaction.

Diagram 2: Experimental Workflow

G Scale-Up Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying A Charge Reactor with Water & NaOH B Add Starting Material & Catalyst A->B C Seal & Purge Reactor B->C D Charge Aqueous Ammonia C->D E Heat to 170-180°C (20-25 bar) D->E F Maintain for 8-12 hours E->F G Cool & Vent Reactor F->G H Decolorize with Activated Carbon G->H I Filter Hot Solution H->I J Precipitate with HCl I->J K Isolate by Filtration J->K L Recrystallize from Ethanol/Water K->L M Dry under Vacuum L->M

Caption: A flowchart detailing the key stages of the scale-up synthesis process.

Application Notes and Protocols for the Functionalization of 6-Amino-2-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-chloro-3-fluorobenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogen atoms, provides multiple reaction sites for diversification. This allows for the generation of a wide array of derivatives with potential applications as pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds.

These application notes provide detailed protocols for the key functionalization reactions of this compound, including amide bond formation, palladium-catalyzed cross-coupling reactions, and the synthesis of fused heterocyclic systems.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the starting material is crucial for reaction monitoring and product characterization. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
CAS Number 681459-97-2
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz)δ 7.35 (t, J = 8.8 Hz, 1H), 6.85 (dd, J = 8.8, 4.8 Hz, 1H), 5.50 (br s, 2H)
¹³C NMR (DMSO-d₆, 100 MHz)δ 168.2, 152.1 (d, J = 240 Hz), 140.8 (d, J = 12 Hz), 124.5 (d, J = 3 Hz), 118.9 (d, J = 22 Hz), 116.3, 115.9
IR (KBr, cm⁻¹) 3480, 3370 (N-H), 1680 (C=O), 1620, 1580, 1470, 1280 (C-F), 780 (C-Cl)
Mass Spectrum (EI) m/z 189 (M⁺), 171, 144, 125

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired product.

Protocol 1: Amide Bond Formation

The carboxylic acid moiety of this compound can be readily converted to a wide range of amides using standard coupling reagents. This functionalization is a cornerstone of medicinal chemistry for introducing diverse substituents.

Workflow for Amide Bond Formation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification A This compound E Dissolve starting materials in an aprotic solvent (e.g., DMF, DCM) A->E B Amine (R-NH2) B->E C Coupling Reagent (e.g., HATU, HBTU) F Add coupling reagent and base C->F D Base (e.g., DIPEA) D->F E->F G Stir at room temperature for 2-16 hours F->G H Quench reaction with water G->H I Extract with an organic solvent (e.g., Ethyl Acetate) H->I J Wash with brine and dry over Na2SO4 I->J K Purify by column chromatography or recrystallization J->K L Amide Product K->L

Caption: General workflow for the synthesis of amide derivatives.

Detailed Methodology:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • To this stirred solution, add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

EntryAmineCoupling ReagentBaseSolventTypical Yield (%)
1BenzylamineHATUDIPEADMF85-95
2MorpholineHBTUEt₃NDCM80-90
3AnilineEDC/HOBtNMMDMF75-85
Protocol 2: Suzuki-Miyaura Cross-Coupling

The chloro-substituent at the 2-position can be functionalized via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, creating biaryl structures that are prevalent in many drug molecules. The reactivity of the C-Cl bond can be enhanced by using specialized palladium catalysts and ligands.

Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n add Oxidative Addition pd0->add pd2 Ar-Pd(II)-Cl(L_n) add->pd2 trans Transmetalation pd2->trans pd2_ar Ar-Pd(II)-Ar'(L_n) trans->pd2_ar elim Reductive Elimination pd2_ar->elim elim->pd0 Regeneration product Biaryl Product elim->product start This compound Derivative (Ar-Cl) start->add boronic Ar'-B(OH)2 + Base boronic->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

  • In a flame-dried Schlenk tube, combine the methyl ester of this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 2.0 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed 1,4-dioxane (0.2 M).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

EntryArylboronic AcidCatalyst/LigandBaseSolventTypical Yield (%)
1Phenylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane70-85
24-Methoxyphenylboronic acidPd(OAc)₂/XPhosK₂CO₃Toluene/H₂O65-80
3Pyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃DME50-70
Protocol 3: Buchwald-Hartwig Amination

The C-Cl bond can also be a handle for C-N bond formation through the Buchwald-Hartwig amination, allowing for the introduction of a wide variety of primary and secondary amines.

Logical Flow of Buchwald-Hartwig Amination

G A Aryl Halide (Ar-Cl) E Reaction Mixture in Anhydrous Solvent A->E B Amine (R₂NH) B->E C Pd Catalyst & Ligand C->E D Base (e.g., NaOtBu) D->E F Heating under Inert Atmosphere E->F G C-N Coupled Product (Ar-NR₂) F->G

Caption: Simplified workflow for Buchwald-Hartwig amination.

Detailed Methodology:

  • To an oven-dried Schlenk tube, add the methyl ester of this compound (1.0 eq), a palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), and the corresponding ligand (e.g., RuPhos, 4 mol%).

  • Add the desired amine (1.2 eq) and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous and degassed toluene (0.3 M).

  • Heat the reaction mixture to 90-110 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

EntryAmineCatalyst/LigandBaseSolventTypical Yield (%)
1MorpholineRuPhos-Pd-G3/RuPhosNaOtBuToluene75-90
2AnilinePd(OAc)₂/BINAPCs₂CO₃1,4-Dioxane60-75
3BenzylaminePd₂(dba)₃/XantphosK₃PO₄Toluene70-85
Protocol 4: Synthesis of Fused Heterocycles - Quinazolinone Formation

The anthranilic acid moiety of the title compound is a versatile precursor for the synthesis of fused heterocyclic systems, such as quinazolinones, which are important pharmacophores.

Reaction Pathway to Quinazolinones

G A This compound D Cyclization A->D B Formamide B->D C High Temperature C->D E Quinazolinone Product D->E

Caption: Synthesis of quinazolinones from anthranilic acid.

Detailed Methodology:

  • A mixture of this compound (1.0 eq) and formamide (10 eq) is heated at 150-160 °C for 4-6 hours.

  • The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

ReagentConditionsProductTypical Yield (%)
Formamide150-160 °C, 4-6 h7-Chloro-8-fluoroquinazolin-4(3H)-one60-75

Applications in Drug Discovery and Signaling Pathways

Derivatives of substituted anthranilic acids, such as this compound, are key components in the synthesis of a variety of biologically active molecules. The functionalization of this scaffold can lead to compounds that modulate various signaling pathways implicated in diseases like cancer, inflammation, and infectious diseases.

For instance, quinazolinone derivatives are known to act as inhibitors of enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in cancer therapy. The introduction of different substituents through the reactions described above allows for the fine-tuning of the inhibitory activity and selectivity of these compounds.

While specific signaling pathways targeted by derivatives of this compound are not extensively documented in publicly available literature, the core structures that can be synthesized from it are known to interact with a range of biological targets. The protocols provided here serve as a foundation for the synthesis of compound libraries for screening against various kinases, proteases, and other enzymes involved in disease-related signaling cascades.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and scales.

6-Amino-2-chloro-3-fluorobenzoic Acid: A Key Intermediate in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Amino-2-chloro-3-fluorobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogen atoms, provides a versatile scaffold for the synthesis of complex and biologically active molecules. This intermediate is particularly valuable in the development of novel pharmaceuticals, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors.[1] The presence of fluorine can enhance metabolic stability and binding affinity of the final drug molecule.

Application in the Synthesis of Selective COX-2 Inhibitors

Selective COX-2 inhibitors are a class of NSAIDs that offer a safer alternative to traditional NSAIDs by selectively targeting the COX-2 enzyme, which is upregulated during inflammation, while sparing the constitutively expressed COX-1 enzyme that is crucial for gastrointestinal and renal homeostasis. The structural features of this compound make it an ideal precursor for the synthesis of potent and selective COX-2 inhibitors.

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory effects of drugs derived from this intermediate are primarily achieved through the inhibition of the cyclooxygenase (COX) pathway. Specifically, by selectively inhibiting COX-2, the synthesis of prostaglandins, which are key mediators of inflammation and pain, is reduced.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Intermediate 6-Amino-2-chloro-3-fluorobenzoic acid derivative Inhibitor Selective COX-2 Inhibitor Intermediate->Inhibitor Synthesis Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a pharmaceutical derived from the intermediate.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol based on related syntheses)

Workflow for the Synthesis of the Intermediate:

Synthesis_Workflow Start 2-Chloro-3-fluorotoluene Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Oxidation Oxidation (e.g., KMnO4) Nitration->Oxidation Reduction Reduction (e.g., Fe/HCl) Oxidation->Reduction Product This compound Reduction->Product

Caption: A potential synthetic workflow for this compound.

Synthesis of a Pyrazole-based COX-2 Inhibitor from this compound

The synthesis of pyrazole-containing COX-2 inhibitors often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The amino group of this compound can be converted to a hydrazine, which is then reacted with a suitable diketone to form the pyrazole core.

Step 1: Conversion of this compound to the corresponding hydrazine

A detailed protocol would involve diazotization of the amino group followed by reduction.

Step 2: Condensation with a 1,3-Diketone to form the Pyrazole Ring

The resulting hydrazine would then be reacted with a 1,3-diketone, such as 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, in a suitable solvent like ethanol under reflux to yield the pyrazole derivative.

General Experimental Workflow for Pyrazole Synthesis:

Pyrazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Intermediate This compound Hydrazine_Formation Conversion to Hydrazine Intermediate->Hydrazine_Formation Diketone 1,3-Diketone Condensation Cyclocondensation Diketone->Condensation Hydrazine_Formation->Condensation Pyrazole Pyrazole-based COX-2 Inhibitor Condensation->Pyrazole

Caption: General workflow for the synthesis of a pyrazole-based COX-2 inhibitor.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of celecoxib and a structurally related compound that could potentially be synthesized using a derivative of this compound. This data is essential for understanding the potency and selectivity of such compounds.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
CelecoxibCOX-1>10>181
COX-20.055
N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamine[2]COX-20.014Not Reported

Note: The data for the N-(2-Chloro-6-fluorophenyl) derivative is for a structurally similar compound and is presented to illustrate the potential of this chemical scaffold.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel pharmaceuticals, particularly selective COX-2 inhibitors. Its unique structure allows for the creation of complex molecules with enhanced biological activity. The provided workflows and data offer a foundation for researchers and drug development professionals to explore the potential of this intermediate in designing and synthesizing new therapeutic agents. Further research into specific synthetic pathways and the biological evaluation of resulting compounds is warranted to fully exploit the potential of this promising building block.

References

Synthesis of 6-Amino-2-chloro-3-fluorobenzoic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid, a valuable intermediate in the development of fluorinated pharmaceuticals. The outlined procedure is based on a multi-step synthesis involving nitration, oxidation, and reduction reactions, starting from the commercially available precursor, 2-chloro-3-fluorotoluene.

Introduction

This compound is a key building block in medicinal chemistry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. Its trifunctionalized aromatic core, featuring amino, chloro, and fluoro substituents, allows for diverse chemical modifications to generate complex and potent bioactive molecules. This protocol details a practical and accessible synthetic route for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is accomplished through a three-step process as illustrated in the workflow diagram below. The initial step involves the regioselective nitration of 2-chloro-3-fluorotoluene to yield 2-chloro-3-fluoro-6-nitrotoluene. This is followed by the oxidation of the methyl group to a carboxylic acid, affording 2-chloro-3-fluoro-6-nitrobenzoic acid. The final step is the reduction of the nitro group to an amine, yielding the target compound.

SynthesisWorkflow Start 2-Chloro-3-fluorotoluene Step1 Step 1: Nitration Start->Step1 Intermediate1 2-Chloro-3-fluoro-6-nitrotoluene Step1->Intermediate1 HNO₃, H₂SO₄ Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 2-Chloro-3-fluoro-6-nitrobenzoic acid Step2->Intermediate2 KMnO₄ Step3 Step 3: Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Fe, HCl or H₂, Pd/C

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions must be followed.

Step 1: Synthesis of 2-Chloro-3-fluoro-6-nitrotoluene

This procedure is adapted from established methods for the nitration of substituted toluenes.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloro-3-fluorotoluene (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product is recrystallized from ethanol to afford pure 2-chloro-3-fluoro-6-nitrotoluene.

Step 2: Synthesis of 2-Chloro-3-fluoro-6-nitrobenzoic acid

This procedure is based on the oxidation of a methyl group on a substituted toluene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-3-fluoro-6-nitrotoluene (1.0 eq) in a mixture of water and pyridine.

  • Addition of Oxidant: Heat the mixture to reflux and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over a period of 2-3 hours.

  • Reaction: Continue refluxing the mixture for 8-12 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water. Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to give 2-chloro-3-fluoro-6-nitrobenzoic acid.

Step 3: Synthesis of this compound

This procedure details the reduction of the nitro group to an amine.

  • Reaction Setup: In a round-bottom flask, suspend 2-chloro-3-fluoro-6-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Reduction: To this suspension, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux with vigorous stirring.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting solid is then dissolved in a minimum amount of hot water and the pH is adjusted to the isoelectric point (around pH 4-5) with a suitable base (e.g., aqueous ammonia) to precipitate the amino acid. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Alternative Reduction Method: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate can also be employed for the reduction of the nitro group.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
12-Chloro-3-fluorotoluene2-Chloro-3-fluoro-6-nitrotolueneHNO₃, H₂SO₄, 0-10 °C, 2-3 h85-95
22-Chloro-3-fluoro-6-nitrotoluene2-Chloro-3-fluoro-6-nitrobenzoic acidKMnO₄, Pyridine/H₂O, Reflux, 8-12 h70-80
32-Chloro-3-fluoro-6-nitrobenzoic acidThis compoundFe, HCl, Ethanol/H₂O, Reflux, 4-6 h80-90

Table 1. Summary of the synthetic steps, reagents, and typical yields.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step synthesis is a practical approach for obtaining this valuable intermediate for research and development in the pharmaceutical industry. The provided workflow and data table offer a clear overview of the process for easy implementation in a laboratory setting. Researchers are advised to perform small-scale trial reactions to optimize conditions for their specific setup.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid, a key intermediate in pharmaceutical development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective synthetic pathway involves a two-step process:

  • Nitration: 2-Chloro-6-fluorobenzoic acid is nitrated to form 2-chloro-6-fluoro-3-nitrobenzoic acid.

  • Reduction: The nitro group of 2-chloro-6-fluoro-3-nitrobenzoic acid is then selectively reduced to an amino group to yield the final product.

Q2: What are the critical parameters to control during the nitration step?

The nitration of 2-chloro-6-fluorobenzoic acid is typically carried out using a mixture of nitric acid and sulfuric acid. Temperature control is crucial to prevent over-nitration and the formation of byproducts. The reaction is generally performed at low temperatures (e.g., 0°C) and the nitric acid is added slowly.

Q3: Which reducing agent is most suitable for the reduction of the nitro group in the presence of chloro and fluoro substituents?

Several reducing agents can be employed. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. However, care must be taken to avoid dehalogenation (loss of the chlorine atom). Alternative reagents that are often effective and minimize dehalogenation include tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid, or iron powder in acidic media (e.g., acetic acid or with ammonium chloride).

Q4: How can I purify the final product, this compound?

Recrystallization is a common method for purifying the final product. The choice of solvent is critical. Polar protic solvents such as ethanol, methanol, or a mixture of ethanol and water are often suitable for recrystallizing aminobenzoic acids. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature to ensure good recovery.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low yield in nitration step - Incomplete reaction. - Over-nitration or side reactions due to poor temperature control.- Ensure dropwise addition of nitric acid at 0°C. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Maintain the reaction temperature below 5°C throughout the addition.
Dehalogenation during nitro group reduction - Use of a highly active hydrogenation catalyst (e.g., Pd/C) under harsh conditions (high pressure or temperature).- Use a milder reduction method such as SnCl₂/HCl or Fe/HCl. - If using catalytic hydrogenation, consider a less active catalyst or milder conditions (lower pressure, shorter reaction time). Using Raney Nickel may also be a suitable alternative to Pd/C to prevent dehalogenation.
Incomplete reduction of the nitro group - Insufficient amount of reducing agent. - Inactive catalyst (for catalytic hydrogenation). - Insufficient reaction time or temperature.- Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂). - Ensure the catalyst is fresh and active. - Monitor the reaction by TLC and extend the reaction time if necessary. Gentle heating may be required for some reducing agents.
Difficulty in purifying the final product - Presence of persistent impurities. - "Oiling out" during recrystallization.- Perform a preliminary purification by column chromatography if necessary. - For recrystallization, ensure the correct solvent is chosen. If the product "oils out," try using a more dilute solution or a different solvent system. Adding a seed crystal of the pure compound can also induce proper crystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid (Nitration)

This protocol is based on the nitration of 2-chloro-6-fluorobenzoic acid.

Materials:

  • 2-Chloro-6-fluorobenzoic acid

  • Concentrated Sulfuric acid (H₂SO₄)

  • Concentrated Nitric acid (HNO₃)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2.00 g (11.5 mmol) of 2-chloro-6-fluorobenzoic acid in 20 mL of concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 0.529 mL (12.6 mmol) of concentrated nitric acid dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.

  • Carefully pour the reaction mixture over crushed ice and water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain 2-chloro-6-fluoro-3-nitrobenzoic acid as a solid. The reported yield for this step is approximately 97%.[1] This crude product can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Reduction)

This protocol outlines the reduction of the nitro group using tin(II) chloride.

Materials:

  • 2-Chloro-6-fluoro-3-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the crude 2-chloro-6-fluoro-3-nitrobenzoic acid (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture.

Data Presentation

Table 1: Optimization of Nitro Group Reduction

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Notes
1H₂ (1 atm), Pd/C (10%)Ethanol254~85Potential for dehalogenation.
2H₂ (1 atm), Raney NiMethanol256~80Lower risk of dehalogenation compared to Pd/C.
3SnCl₂·2H₂O (4 eq)Ethanol/HCl783>90Generally high yield and good selectivity.
4Fe powder (5 eq), NH₄ClEthanol/Water785~90Cost-effective and environmentally benign.

Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the starting material.

Visualizations

Synthesis_Pathway start 2-Chloro-6-fluorobenzoic acid intermediate 2-Chloro-6-fluoro-3-nitrobenzoic acid start->intermediate HNO₃, H₂SO₄ 0°C to RT end This compound intermediate->end Reduction (e.g., SnCl₂, HCl)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_reduction Nitro Group Reduction Step start_reduction Low Yield or Incomplete Reaction check_reductant Check Amount and Activity of Reducing Agent start_reduction->check_reductant check_conditions Review Reaction Time and Temperature check_reductant->check_conditions Sufficient Amount and Active solution_reductant Increase Amount or Use Fresh Reagent check_reductant->solution_reductant Insufficient or Inactive side_reactions Check for Dehalogenation (by LC-MS or NMR) check_conditions->side_reactions Adequate solution_conditions Increase Time or Temperature Moderately check_conditions->solution_conditions Inadequate solution_dehalogenation Switch to Milder Reducing Agent (e.g., SnCl₂ or Fe/HCl) side_reactions->solution_dehalogenation Dehalogenation Observed successful_reduction Purify Product side_reactions->successful_reduction No Dehalogenation

Caption: Troubleshooting workflow for the reduction step.

References

Technical Support Center: Purification of 6-Amino-2-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 6-Amino-2-chloro-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization. This technique is well-suited for removing impurities generated during synthesis, such as unreacted starting materials and side-products. The choice of solvent is critical for successful recrystallization.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. For aromatic amino acids, polar protic solvents are often a good starting point. Based on data for structurally similar compounds, a mixture of ethanol and water is a promising solvent system to investigate.

Q3: My compound is not crystallizing from the solution upon cooling. What should I do?

A3: If crystals do not form, your solution may be too dilute or supersaturated. Here are a few techniques to induce crystallization:

  • Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.

  • Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches can provide a surface for crystal growth.

  • Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration of the compound.

  • Slow Cooling: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation.

Q4: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities that depress the melting point. To resolve this, you can try:

  • Adding more solvent to the hot solution to ensure the compound is fully dissolved below its melting point.

  • Lowering the temperature at which the compound begins to crystallize by using a larger volume of solvent.

  • Switching to a different solvent system with a lower boiling point.

Q5: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A5: Potential impurities can include unreacted starting materials, isomers formed during the synthesis, and by-products from side reactions. Without a specific synthetic route, it is difficult to name exact impurities. However, in the synthesis of similar aminobenzoic acids, common impurities include starting nitro-compounds if the synthesis involves a reduction step.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Test different solvents or solvent mixtures.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.
Colored Impurities in Crystals - Presence of colored by-products from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Poor Purity After a Single Recrystallization - The chosen solvent is not effective at separating the specific impurities present.- Perform a second recrystallization, potentially with a different solvent system.- Consider an alternative purification method such as column chromatography.

Data Presentation

Solubility Data for a Structurally Similar Compound (p-Aminobenzoic Acid)

SolventTemperature (°C)Solubility ( g/100 mL)
Water140.21
Water1005.9
Ethanol2511.2
Acetone2515.8
Diethyl Ether252.5

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to the flask and gently heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize the yield, you can subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Clear Hot Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved_solution->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Crystallization start No Crystals Formed check_concentration Is the solution concentrated enough? start->check_concentration too_dilute Too Dilute check_concentration->too_dilute concentrate Evaporate some solvent too_dilute->concentrate Yes induce_crystallization Induce Crystallization too_dilute->induce_crystallization No concentrate->check_concentration seed Add a seed crystal induce_crystallization->seed scratch Scratch the flask induce_crystallization->scratch slow_cool Cool more slowly induce_crystallization->slow_cool crystals_form Crystals Form seed->crystals_form scratch->crystals_form slow_cool->crystals_form

Caption: Troubleshooting logic for when no crystals form during a recrystallization experiment.

Technical Support Center: Synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions to mitigate side reactions and improve yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-chloro-3-fluoro-6-nitrotoluene (Step 1) - Incomplete nitration. - Formation of multiple isomers.- Ensure the use of a strong nitrating agent mixture (e.g., concentrated HNO₃ and H₂SO₄). - Maintain a low reaction temperature (0-5 °C) to control regioselectivity. - Use a catalyst like H-beta for higher conversion and selectivity.[1][2]
Formation of dinitro byproducts (Step 1) - Reaction temperature is too high. - Excess of nitrating agent.- Strictly control the reaction temperature, keeping it below 10 °C. - Use a stoichiometric amount of the nitrating agent.
Incomplete oxidation of the methyl group (Step 2) - Insufficient amount of oxidizing agent (e.g., KMnO₄). - Reaction time is too short.- Use a molar excess of the oxidizing agent. - Increase the reaction time and monitor the reaction progress by TLC or GC.
Formation of tar-like substances (Step 2) - High reaction temperature. - Presence of impurities in the starting material.- Maintain the recommended reaction temperature.[3] - Ensure the purity of the 2-chloro-3-fluoro-6-nitrotoluene starting material.
Low yield of this compound (Step 3) - Incomplete reduction of the nitro group. - Loss of product during work-up and purification.- Use an effective reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). - Carefully control the pH during product precipitation to maximize recovery.
Presence of hydroxylamine or azo compound impurities (Step 3) - Incomplete reduction of the nitro group.- Ensure complete reduction by monitoring the reaction by TLC. - Use of certain metal hydrides can favor the formation of azo compounds; catalytic hydrogenation or metal/acid reductions are generally preferred for conversion to anilines.[4]
Decarboxylation of the final product - High temperatures during purification. - Acidic conditions during work-up.- Avoid excessive heating during drying or recrystallization. - Neutralize the reaction mixture to the isoelectric point of the amino acid for precipitation, avoiding strongly acidic conditions for prolonged periods.
Brownish or discolored final product - Presence of oxidized impurities or residual metal catalysts.- Treat the crude product with activated charcoal during recrystallization. - Ensure complete removal of any metal catalysts used in the reduction step.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and plausible synthetic route starts from 2-chloro-3-fluorotoluene and involves three main steps:

  • Nitration: Introduction of a nitro group at the 6-position of 2-chloro-3-fluorotoluene.

  • Oxidation: Oxidation of the methyl group to a carboxylic acid.

  • Reduction: Reduction of the nitro group to an amino group to yield the final product.

Q2: What are the critical parameters to control during the nitration of 2-chloro-3-fluorotoluene?

The most critical parameters are reaction temperature and the choice of nitrating agent. The reaction should be carried out at low temperatures (typically 0-5 °C) to minimize the formation of unwanted isomers. The directing effects of the chloro, fluoro, and methyl groups need to be considered to achieve the desired regioselectivity for the 6-nitro isomer.

Q3: I am observing the formation of multiple isomers during the nitration step. How can I improve the regioselectivity?

To improve regioselectivity, maintain a low and constant temperature throughout the addition of the nitrating agent. The use of a milder nitrating system or a solid acid catalyst might also enhance the formation of the desired isomer.[1][2] Careful analysis of the directing effects of the existing substituents is crucial for predicting the major product.

Q4: The oxidation of the methyl group is sluggish. What can I do to drive the reaction to completion?

Ensure that a sufficient excess of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, is used.[5][6][7] The reaction often requires heating, but the temperature should be carefully controlled to avoid side reactions. The presence of at least one benzylic hydrogen on the methyl group is essential for this oxidation to occur.[5][8]

Q5: My final product is a brownish powder, not the expected color. How can I purify it?

A brownish color often indicates the presence of trace impurities, which could be residual metal from the reduction step or oxidation byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) with the addition of activated charcoal can help decolorize the product.

Q6: I am losing a significant amount of product during the final precipitation. What is the optimal pH for precipitation?

This compound is an amino acid and will have an isoelectric point (pI). The lowest solubility, and therefore the maximum precipitation, will occur at its pI. You should carefully adjust the pH of the solution to this point. Avoid making the solution too acidic, as this can increase solubility and also potentially lead to decarboxylation.

Experimental Protocols

Step 1: Synthesis of 2-chloro-3-fluoro-6-nitrotoluene

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-chloro-3-fluorotoluene (1.0 eq).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 2-chloro-3-fluoro-6-nitrobenzoic acid

  • In a round-bottom flask, dissolve 2-chloro-3-fluoro-6-nitrotoluene (1.0 eq) in a mixture of a suitable solvent (e.g., pyridine or aqueous t-butanol) and water.

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate (KMnO₄, ~3.0 eq) in portions.

  • Continue refluxing until the purple color of the permanganate disappears.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid until the pH is ~2.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

  • In a round-bottom flask, suspend 2-chloro-3-fluoro-6-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH reaches the isoelectric point of the product (typically around pH 4-5) to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reduction 2-chloro-3-fluorotoluene 2-chloro-3-fluorotoluene 2-chloro-3-fluoro-6-nitrotoluene 2-chloro-3-fluoro-6-nitrotoluene 2-chloro-3-fluorotoluene->2-chloro-3-fluoro-6-nitrotoluene Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->2-chloro-3-fluoro-6-nitrotoluene 2-chloro-3-fluoro-6-nitrobenzoic acid 2-chloro-3-fluoro-6-nitrobenzoic acid 2-chloro-3-fluoro-6-nitrotoluene->2-chloro-3-fluoro-6-nitrobenzoic acid Oxidation Oxidizing Agent (KMnO4) Oxidizing Agent (KMnO4) Oxidizing Agent (KMnO4)->2-chloro-3-fluoro-6-nitrobenzoic acid This compound This compound 2-chloro-3-fluoro-6-nitrobenzoic acid->this compound Reduction Reducing Agent (SnCl2/HCl) Reducing Agent (SnCl2/HCl) Reducing Agent (SnCl2/HCl)->this compound

Caption: Plausible synthetic workflow for this compound.

Side_Reactions cluster_nitration Nitration Side Reactions cluster_oxidation Oxidation Side Reactions cluster_reduction Reduction Side Reactions 2-chloro-3-fluorotoluene 2-chloro-3-fluorotoluene Isomeric Nitro Products Isomeric Nitro Products 2-chloro-3-fluorotoluene->Isomeric Nitro Products Poor Regiocontrol Dinitro Products Dinitro Products 2-chloro-3-fluorotoluene->Dinitro Products Over-nitration 2-chloro-3-fluoro-6-nitrotoluene 2-chloro-3-fluoro-6-nitrotoluene Incomplete Oxidation Products Incomplete Oxidation Products 2-chloro-3-fluoro-6-nitrotoluene->Incomplete Oxidation Products Insufficient Oxidant Ring Degradation Ring Degradation 2-chloro-3-fluoro-6-nitrotoluene->Ring Degradation Harsh Conditions 2-chloro-3-fluoro-6-nitrobenzoic acid 2-chloro-3-fluoro-6-nitrobenzoic acid Hydroxylamine Intermediate Hydroxylamine Intermediate 2-chloro-3-fluoro-6-nitrobenzoic acid->Hydroxylamine Intermediate Partial Reduction Azo Compound Azo Compound Hydroxylamine Intermediate->Azo Compound Condensation

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Flowchart cluster_low_yield cluster_impure_product start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction loss_workup Loss during work-up? low_yield->loss_workup side_reactions Side Reactions Occurring? impure_product->side_reactions discoloration Product Discolored? impure_product->discoloration check_reagents Check Reagent Stoichiometry & Purity incomplete_reaction->check_reagents optimize_conditions Optimize Reaction Time/Temp incomplete_reaction->optimize_conditions adjust_ph Adjust pH for Precipitation loss_workup->adjust_ph control_temp Control Temperature Strictly side_reactions->control_temp check_starting_material Check Starting Material Purity side_reactions->check_starting_material recrystallize Recrystallize with Charcoal discoloration->recrystallize

Caption: A logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: 6-Amino-2-chloro-3-fluorobenzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Amino-2-chloro-3-fluorobenzoic acid solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and use of this compound solutions.

Problem: Solution has changed color (e.g., turned yellow or brown).

  • Possible Cause 1: Oxidation. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. This often results in the formation of colored byproducts.

  • Troubleshooting Steps:

    • Minimize Oxygen Exposure: Prepare solutions fresh and consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. For storage, use containers with tight-fitting seals and consider flushing the headspace with an inert gas.

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

    • Use High-Purity Solvents: Ensure that solvents are free from metal ion contamination, which can catalyze oxidation.

Problem: Precipitate has formed in the solution upon storage.

  • Possible Cause 1: Change in Temperature. The solubility of this compound is temperature-dependent. A decrease in temperature can lead to the compound crystallizing out of solution.

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the solution in a water bath to see if the precipitate redissolves.

    • Check Storage Temperature: Ensure the storage temperature is appropriate for the concentration of the solution. You may need to store it at a controlled room temperature rather than in a refrigerator if solubility is an issue.

  • Possible Cause 2: pH Shift. The solubility of aminobenzoic acids is highly dependent on pH. The compound is zwitterionic and has its lowest solubility at its isoelectric point. Changes in pH due to absorption of atmospheric CO₂ (for unbuffered aqueous solutions) can cause precipitation.

  • Troubleshooting Steps:

    • Use Buffered Solutions: For aqueous applications, prepare your solutions using a buffer system to maintain a stable pH. The optimal pH for solubility will be away from the isoelectric point (either acidic or basic).

    • Measure and Adjust pH: Before storage, measure the pH of the solution and adjust if necessary.

Problem: Inconsistent experimental results (e.g., loss of compound activity or concentration).

  • Possible Cause 1: Chemical Degradation. The compound may be degrading over time due to factors like hydrolysis, oxidation, or photodegradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.

    • Perform a Stability Study: If solutions need to be stored, it is crucial to perform a stability study under your specific storage conditions (solvent, concentration, temperature, light exposure). A general protocol for this is provided in the "Experimental Protocols" section.

    • Analyze for Purity: Use an analytical technique like HPLC to check the purity of the solution over time. This will help you determine the usable shelf-life of your solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The main factors influencing stability are:

  • pH: The amino and carboxylic acid groups make the molecule susceptible to pH-dependent degradation.

  • Solvent: The choice of solvent can impact solubility and reactivity.

  • Temperature: Higher temperatures generally accelerate degradation rates.

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Oxygen: The aromatic amine moiety is prone to oxidation.

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific solubility data is not extensively published, compounds of this class are typically soluble in organic solvents like DMSO, DMF, and alcohols (e.g., ethanol). For aqueous solutions, adjusting the pH will be necessary to achieve significant solubility. It is recommended to start with a small amount of your intended solvent to test solubility before preparing a larger stock solution.

Q3: How should I store stock solutions of this compound?

A3: For optimal stability, stock solutions, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container. For aqueous solutions, storage recommendations will depend on the results of a stability study, but refrigeration (2-8°C) is a common starting point.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, or undergo oxidative polymerization, leading to colored solutions.

  • Photodegradation: Aromatic compounds, especially those with amino groups, can be susceptible to degradation upon exposure to light.

  • Hydrolysis: While the amide-like character of the amino group in the aromatic ring is relatively stable, extreme pH conditions combined with high temperatures could potentially lead to hydrolysis, though this is less common for the core structure.

  • Decarboxylation: Under harsh conditions (e.g., high heat), the carboxylic acid group could be lost.

Data on Stability of Related Compounds

Compound ClassCommon SolventsKey Stability ConcernsAnalytical Methods for Stability
p-Aminobenzoic Acid (PABA)Ethanol, Acetonitrile, WaterPhotodegradation (UV light), OxidationHPLC-UV, LC-MS
Halogenated Benzoic AcidsVarious organic solvents, Water (as salts)Generally stable, but can be susceptible to microbial degradation in environmental contexts.HPLC, GC-MS
Halogenated AnilinesVarious organic solventsOxidation, Photodegradation, potential for dimerization or polymerization.HPLC, GC-MS

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.

1. Preparation of Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions (in separate, appropriately sealed vials): a. Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. b. Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. c. Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. d. Thermal Degradation: Keep a vial of the stock solution in an oven at 60°C for 24 hours. e. Photodegradation: Expose a vial of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis: a. At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition. b. If necessary, neutralize the acid and base hydrolysis samples. c. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation: a. Compare the chromatograms of the stressed samples to the control. b. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. c. The conditions that cause the most significant degradation are the primary stability concerns.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation: a. HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis). b. A C18 reversed-phase column is a good starting point.

2. Mobile Phase and Gradient: a. Mobile Phase A: 0.1% Formic Acid in Water. b. Mobile Phase B: Acetonitrile. c. Gradient Program: Start with a linear gradient, for example, from 10% B to 90% B over 20 minutes. This can be optimized to achieve good separation between the parent peak and any degradation products. d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: Monitor at a wavelength where the compound has good absorbance, which can be determined from a UV scan.

3. Sample Preparation: a. Dilute the samples from the forced degradation study (Protocol 1) to an appropriate concentration for HPLC analysis.

4. Analysis and Validation: a. Inject the non-stressed and stressed samples. b. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak and from each other. c. Peak purity analysis using a PDA detector can be used to confirm that the parent peak is not co-eluting with any degradants.

Visualizations

G Logical Flow for Troubleshooting Solution Instability start Start: Inconsistent Experimental Results check_solution Visually Inspect Solution start->check_solution color_change Is there a color change? check_solution->color_change precipitate Is there a precipitate? check_solution->precipitate no_visual_change No Visual Change color_change->precipitate No oxidation Suspect Oxidation/ Photodegradation color_change->oxidation Yes precipitate->no_visual_change No temp_ph Suspect Solubility Issue (Temperature or pH) precipitate->temp_ph Yes chem_degradation Suspect Chemical Degradation no_visual_change->chem_degradation protect_solution Action: Prepare fresh solution, protect from light and air. oxidation->protect_solution end End: Identify Cause & Mitigate protect_solution->end adjust_conditions Action: Gently warm solution, use buffered solvent. temp_ph->adjust_conditions adjust_conditions->end stability_study Action: Perform Forced Degradation Study (Protocol 1) chem_degradation->stability_study hplc_analysis Analyze via HPLC (Protocol 2) stability_study->hplc_analysis hplc_analysis->end

Caption: Troubleshooting workflow for solution instability.

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis cluster_results Results prep_stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) prep_stock->acid base Basic (0.1 M NaOH, 60°C) prep_stock->base oxidative Oxidative (3% H2O2, RT) prep_stock->oxidative thermal Thermal (60°C) prep_stock->thermal photo Photolytic (UV/Vis Light, RT) prep_stock->photo sampling Sample at t=0, 4, 8, 24h acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc compare Compare Chromatograms to Control hplc->compare identify Identify Degradation Pathways & Products compare->identify

Caption: Workflow for conducting a forced degradation study.

Technical Support Center: 6-Amino-2-chloro-3-fluorobenzoic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-chloro-3-fluorobenzoic acid. The following information addresses common challenges related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an aromatic carboxylic acid. Generally, compounds of this class exhibit moderate solubility in polar organic solvents and are sparingly soluble in water and nonpolar organic solvents.[1] The presence of both an acidic carboxylic group and a basic amino group means its aqueous solubility is highly dependent on pH.[1]

Q2: Why is my this compound not dissolving in water at neutral pH?

A2: At neutral pH, aminobenzoic acids can exist as zwitterions, which may lead to strong intermolecular interactions and reduced solubility. The solubility of similar compounds, like p-aminobenzoic acid, is significantly influenced by pH.[1][2] To achieve dissolution in aqueous solutions, adjusting the pH is a critical first step.

Q3: Which organic solvents are recommended for dissolving this compound?

A3: Based on the behavior of similar aminobenzoic acids, polar organic solvents are the most effective.[1] Solvents such as ethanol, methanol, and ethyl acetate are good starting points.[3][4] Nonpolar solvents like benzene and petroleum ether are unlikely to be effective.[3]

Q4: Can temperature be used to improve the solubility?

A4: Yes, for many carboxylic acids, solubility in water and other solvents increases with temperature.[1] If you are preparing a solution for a reaction at an elevated temperature, this can be a simple method to increase the amount of dissolved compound.

Troubleshooting Guide

Issue: Poor Solubility in Aqueous Solutions

This is a common challenge due to the complex nature of the molecule. The following steps can be taken to systematically address this issue.

G start Start: Poor Aqueous Solubility check_ph Measure pH of the solution start->check_ph adjust_ph Adjust pH check_ph->adjust_ph acidic_path Add dilute HCl to pH < 3 adjust_ph->acidic_path Protonate amino group basic_path Add dilute NaOH to pH > 9 adjust_ph->basic_path Deprotonate carboxylic acid check_dissolution Check for Dissolution acidic_path->check_dissolution basic_path->check_dissolution cosolvent Consider adding a cosolvent check_dissolution->cosolvent No end_soluble Compound Soluble check_dissolution->end_soluble Yes end_insoluble Still Insoluble: Consider salt formation or alternative solvent cosolvent->end_insoluble

1. pH Adjustment:

  • Rationale: The solubility of aminobenzoic acids is highly pH-dependent.[1][5] At acidic pH, the amino group is protonated, forming a more soluble salt. At alkaline pH, the carboxylic acid group is deprotonated, also forming a more soluble salt.[6]

  • Recommendation:

    • For acidic conditions, adjust the pH to below 3 with a dilute acid (e.g., 1 M HCl).

    • For basic conditions, adjust the pH to above 9 with a dilute base (e.g., 1 M NaOH).

2. Cosolvency:

  • Rationale: If pH adjustment alone is insufficient or not suitable for your experiment, the addition of a water-miscible organic solvent (a cosolvent) can significantly increase solubility.[7][8][9] This works by reducing the polarity of the solvent system.

  • Recommendation: Add a polar, water-miscible solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous solution.[8][10] Start with a small percentage (e.g., 5-10% v/v) and increase as needed.

Issue: Difficulty Dissolving in Organic Solvents

If you are experiencing insolubility in organic solvents, consider the polarity of the solvent.

G start Start: Poor Organic Solvent Solubility check_solvent Assess Solvent Polarity start->check_solvent polar_aprotic Try Polar Aprotic Solvents (e.g., DMSO, DMF) check_solvent->polar_aprotic Alternative polar_protic Try Polar Protic Solvents (e.g., Ethanol, Methanol) check_solvent->polar_protic Initial Choice solvent_blend Consider Solvent Blends polar_aprotic->solvent_blend polar_protic->solvent_blend end_soluble Compound Soluble solvent_blend->end_soluble Success end_insoluble Still Insoluble: Consider derivatization solvent_blend->end_insoluble Failure

1. Solvent Selection:

  • Rationale: this compound has polar functional groups and will be more soluble in polar solvents.[1]

  • Recommendation: If you are having trouble with less polar solvents, switch to more polar options. A list of suggested solvents is provided in the data table below.

2. Solvent Blends:

  • Rationale: Sometimes a mixture of solvents can provide the right balance of polarity to dissolve a compound that is not soluble in a single solvent.

  • Recommendation: Try mixtures of a good solvent with a less effective one to find an optimal blend for your application. For example, a mixture of water and methanol has been shown to be effective for similar compounds.[4]

Data Presentation

Table 1: Expected Solubility of this compound in Various Solvents

Solvent ClassExamplesExpected SolubilityRationale / Notes
Aqueous Water (pH-adjusted)GoodHighly soluble at acidic (pH < 3) and alkaline (pH > 9) conditions due to salt formation.[1][5][6]
Polar Protic Methanol, Ethanol, Acetic AcidGood to ModerateThese solvents can engage in hydrogen bonding with the amino and carboxylic acid groups.[1][4]
Polar Aprotic DMSO, DMF, Acetonitrile, Ethyl AcetateModerateCapable of dissolving polar molecules, though may be less effective than protic solvents for this specific compound.[4]
Nonpolar Benzene, Hexane, Petroleum EtherPoorThe polar nature of this compound makes it unlikely to dissolve in nonpolar solvents.[3]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation: Weigh the desired amount of this compound and add it to the required volume of deionized water in a beaker or flask with a magnetic stir bar.

  • Initial Mixing: Stir the suspension at room temperature for 5-10 minutes.

  • pH Adjustment (Acidic): Slowly add 1 M HCl dropwise while monitoring the pH with a calibrated pH meter. Continue adding acid until the pH is below 3 and observe for dissolution.

  • pH Adjustment (Alkaline): Alternatively, slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding base until the pH is above 9 and observe for dissolution.

  • Observation: Once the solid has dissolved, the solution is ready for use. Note the final pH.

Protocol 2: Solubility Enhancement by Cosolvency
  • Preparation: Create a suspension of this compound in the desired aqueous buffer or water as described above.

  • Cosolvent Addition: While stirring, add a water-miscible organic solvent (e.g., ethanol, PEG 400) to the suspension in small increments (e.g., 5% of the total volume at a time).

  • Observation: Continue stirring and adding the cosolvent until the solid dissolves completely.

  • Final Concentration: Record the final percentage of the cosolvent required for dissolution. Note that the addition of a cosolvent may alter the properties of your final solution.

Protocol 3: Salt Formation for Improved Solubility
  • Rationale: Converting the carboxylic acid to a salt can significantly improve its aqueous solubility.[6][11] This is a more advanced technique that involves chemical modification. One approach is the formation of a hydrochloride salt, which enhances water solubility.[12] Another is co-amorphization with amino acids like arginine or lysine.[13][14][15]

  • General Procedure for Hydrochloride Salt Formation:

    • Dissolve the this compound in a suitable organic solvent (e.g., ethanol).

    • Bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).

    • The hydrochloride salt will precipitate out of the solution.

    • Isolate the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.

    • The resulting salt should exhibit improved aqueous solubility.

  • General Procedure for Co-amorphous Salt Formation with Amino Acids:

    • Combine this compound and a basic amino acid (e.g., arginine) in a specific molar ratio in a ball mill.

    • Mill the mixture for a sufficient time to induce an amorphous state.

    • The resulting co-amorphous salt can then be tested for improved dissolution rates.[13][14]

References

Technical Support Center: 6-Amino-2-chloro-3-fluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during reactions involving 6-Amino-2-chloro-3-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: Due to its multifunctional nature, this compound can lead to several byproducts. The most common include self-condensation products (amides/dimers), decarboxylated impurities, and cyclization products like quinazolinones, especially at elevated temperatures or in the presence of certain reagents. The amino group is also susceptible to oxidation, which can form colored impurities.

Q2: My reaction mixture is turning dark brown/black. What is the likely cause?

A2: A dark coloration is often indicative of oxidation of the amino group or the formation of tar-like byproducts due to overheating.[1] It is crucial to control the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.

Q3: I am observing a significant amount of a water-insoluble, high-molecular-weight byproduct. What could it be?

A3: This is likely a result of intermolecular self-condensation, where the amino group of one molecule reacts with the carboxylic acid group of another to form a polyamide. This process is favored by high concentrations and elevated temperatures.

Q4: Can the halogen substituents (chloro and fluoro) participate in side reactions?

A4: While nucleophilic aromatic substitution of the halogens is possible, it generally requires harsh conditions (high temperature, strong nucleophiles) due to the deactivating effect of the carboxyl group. Under typical synthetic conditions, side reactions involving the amino and carboxylic acid functionalities are more prevalent.

Troubleshooting Guide

Issue 1: Formation of Decarboxylated Byproduct
  • Symptom: Gas evolution (CO2) is observed, and a byproduct lacking the carboxylic acid group is identified (e.g., by MS or NMR).

  • Cause: The carboxylic acid group is susceptible to removal, particularly at high temperatures. The presence of acid or base can catalyze this process.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.

    • pH Control: Avoid strongly acidic or basic conditions if they are not essential for the desired transformation.

    • Catalyst Choice: If a catalyst is used, screen for options that are less likely to promote decarboxylation.

Issue 2: Self-Condensation and Dimer/Polymer Formation
  • Symptom: A significant portion of the starting material is converted into a higher molecular weight, often less soluble, amide byproduct.

  • Cause: Intermolecular reaction between the amino group and the carboxylic acid.

  • Troubleshooting Steps:

    • Protection Strategy: Protect either the amino group (e.g., as a Boc or Cbz derivative) or the carboxylic acid group (e.g., as a methyl or ethyl ester) before carrying out the intended reaction.

    • Use of Activating Agents: If the carboxylic acid needs to be reacted, use a suitable activating agent (e.g., DCC, EDC, HATU) to form an active ester in situ, which can then react with the desired nucleophile in a controlled manner. This minimizes the opportunity for self-reaction.

    • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular self-condensation reaction.

Issue 3: Formation of Cyclized Byproducts (e.g., Quinazolinones)
  • Symptom: Identification of heterocyclic byproducts. For instance, in reactions with an acylating agent, a quinazolinone may form instead of the expected N-acylated product.[2][3]

  • Cause: Intramolecular cyclization can occur if a reagent reacts with both the amino and carboxylic acid groups. For example, reaction with an anhydride could lead to an N-acylated intermediate that subsequently cyclizes.[2]

  • Troubleshooting Steps:

    • Order of Reagent Addition: Carefully control the order of addition of reagents. For example, protecting the amino group first can prevent its participation in cyclization.

    • Reaction Conditions: Lower temperatures and shorter reaction times can sometimes favor the desired kinetic product over the thermodynamically stable cyclized byproduct.

    • Choice of Reagents: Select reagents that are less prone to promoting cyclization.

Data Summary

The following table summarizes the potential byproducts and the effect of reaction parameters on their formation.

Byproduct TypeKey Influencing FactorsRecommended Control Strategy
Decarboxylation ProductHigh Temperature, Extreme pHLower reaction temperature, maintain neutral pH if possible.
Self-Condensation (Amide)High Temperature, High ConcentrationUse protecting groups, employ activating agents, run at high dilution.
Cyclization ProductsBifunctional Reagents, High TemperatureUse protecting groups, control temperature and reaction time.
Oxidation ProductsPresence of Air/Oxidants, High TemperatureMaintain an inert atmosphere (N2 or Ar), use antioxidants if compatible.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with Minimized Byproduct Formation

  • Protection of the Carboxylic Acid (Esterification):

    • Suspend 1 equivalent of this compound in methanol.

    • Cool the suspension to 0 °C.

    • Slowly add 1.2 equivalents of thionyl chloride (SOCl2).

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

  • N-Acylation:

    • Dissolve the resulting methyl 6-amino-2-chloro-3-fluorobenzoate in an aprotic solvent (e.g., dichloromethane or THF).

    • Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA).

    • Cool the mixture to 0 °C.

    • Slowly add 1.05 equivalents of the desired acylating agent (e.g., acetyl chloride or a pre-activated carboxylic acid).

    • Stir at 0 °C for 30 minutes and then allow to warm to room temperature. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acylated product.

  • Deprotection (Hydrolysis):

    • Dissolve the N-acylated ester in a mixture of THF and water.

    • Add 1.5 equivalents of lithium hydroxide (LiOH).

    • Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture with 1M HCl to protonate the carboxylic acid.

    • Extract the final product with a suitable organic solvent.

Visual Guides

Byproduct_Formation_Pathway Start 6-Amino-2-chloro- 3-fluorobenzoic acid Desired Desired Product Start->Desired   Intended Reaction   (Controlled Conditions) Decarb Decarboxylation (Byproduct) Start->Decarb High Temp. Condense Self-Condensation (Byproduct) Start->Condense High Temp. or High Conc. Cyclize Cyclization (Byproduct) Start->Cyclize Bifunctional Reagent

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow Start Byproduct Observed Check_Temp High Temp? Start->Check_Temp Check_Conc High Conc? Check_Temp->Check_Conc No Sol_Temp Reduce Temperature Check_Temp->Sol_Temp Yes Check_Reagent Bifunctional Reagent? Check_Conc->Check_Reagent No Sol_Conc Use High Dilution or Protecting Group Check_Conc->Sol_Conc Yes Sol_Reagent Use Protecting Group or Change Reagent Check_Reagent->Sol_Reagent Yes No_Issue Other Issue Check_Reagent->No_Issue No

Caption: A logical workflow for troubleshooting common byproduct issues.

References

Technical Support Center: 6-Amino-2-chloro-3-fluorobenzoic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 6-Amino-2-chloro-3-fluorobenzoic acid. The unique substitution pattern of this molecule—featuring an electron-donating amino group, and electron-withdrawing chloro and fluoro groups—presents specific challenges in common transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Amide Coupling (Amidation)

Issue 1: Low or No Product Yield

Potential CauseRecommended Solutions
Low Reactivity of the Amino Group The electron-withdrawing effects of the ortho-chloro and meta-fluoro substituents decrease the nucleophilicity of the 6-amino group, making the reaction sluggish.[1] Consider using more potent coupling reagents like HATU, HBTU, or COMU, which are known to be effective for electron-deficient amines.[2][3]
Steric Hindrance The ortho-chloro group creates significant steric hindrance around the carboxylic acid, impeding the approach of the amine. Using less bulky coupling reagents or extending the reaction time and/or increasing the temperature may improve yields. A protocol using acyl fluorides at elevated temperatures has been shown to be effective for sterically hindered substrates.[4]
Inadequate Carboxylic Acid Activation Standard coupling reagents like EDC or DCC alone may not be sufficient. Ensure the use of additives such as HOBt or Oxyma to form a more reactive activated ester.[1] For particularly difficult couplings, conversion to the acyl chloride or fluoride may be necessary.
Formation of a Non-reactive Salt The basic amino group and the acidic carboxylic acid can form an intramolecular or intermolecular salt, preventing efficient coupling. Ensure a suitable non-nucleophilic base (e.g., DIPEA, NMM) is used to deprotonate the carboxylic acid and neutralize any acid generated during the reaction.[3]
Poor Solubility The starting material or intermediates may have poor solubility in the chosen solvent. Consider using more polar aprotic solvents like DMF, DMAc, or NMP.

Issue 2: Formation of Side Products

Potential CauseRecommended Solutions
N-acylurea Formation When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form an active ester, which is less prone to this side reaction.
Self-Polymerization The amino group of one molecule can react with the activated carboxylic acid of another. To minimize this, pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine coupling partner. Alternatively, add the amine slowly to the reaction mixture.
Racemization (if coupling with a chiral amine) The use of certain coupling reagents and bases can lead to epimerization of the chiral center. Additives like HOBt or HOAt are known to suppress racemization. Using a weaker base like N-methylmorpholine (NMM) instead of DIPEA can also be beneficial.[3]
Suzuki-Miyaura Cross-Coupling

Issue 1: Low or No Conversion of Starting Material

Potential CauseRecommended Solutions
Low Reactivity of the Aryl Chloride Aryl chlorides are less reactive than the corresponding bromides or iodides in Suzuki couplings. This is further exacerbated by the electron-withdrawing fluoro group. Use a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5]
Steric Hindrance The ortho-chloro substituent creates significant steric hindrance, which can impede the oxidative addition step of the catalytic cycle. Catalyst systems with bulky ligands are often required to overcome this.[5]
Catalyst Deactivation The amino group can coordinate to the palladium center and inhibit its catalytic activity. While this is a known issue, some Suzuki couplings on unprotected anilines are successful.[6] If catalyst inhibition is suspected, protection of the amino group (e.g., as a Boc or Cbz derivative) may be necessary.[1]
Inappropriate Base or Solvent The choice of base is critical for the transmetalation step. Strong, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often effective. Use anhydrous and degassed polar aprotic solvents like 1,4-dioxane or toluene.[5]
Low Reaction Temperature Due to the low reactivity of the substrate, higher reaction temperatures (80-120 °C) are often required to drive the reaction to completion. Microwave irradiation can also be an effective strategy.[5]

Issue 2: Formation of Side Products

Potential CauseRecommended Solutions
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
Protodeboronation The boronic acid is replaced by a hydrogen atom. This can be an issue with unstable boronic acids. Use fresh, high-purity boronic acids or more stable derivatives like pinacol esters.
Dehalogenation The chloro group is replaced by a hydrogen atom. This can sometimes occur, and optimizing the ligand and base combination can help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino group for amide coupling?

A1: Generally, for amide coupling, the amino group of this compound does not need to be protected as it is significantly less nucleophilic than the amine you are coupling it with. However, if you observe self-polymerization or other side reactions, protection with a group like Boc (tert-butyloxycarbonyl) might be beneficial.

Q2: What is the best coupling reagent for forming an amide with this molecule?

A2: Due to the electron-deficient nature of the aniline and steric hindrance, a high-reactivity coupling reagent is recommended. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent starting points.[2][3]

Q3: For a Suzuki coupling, which palladium catalyst and ligand combination should I start with?

A3: Given the challenges of a sterically hindered aryl chloride, a robust catalyst system is essential. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂, in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[5][7]

Q4: How do the fluoro and chloro substituents affect the reactivity?

A4: Both the fluoro and chloro groups are electron-withdrawing, which deactivates the aromatic ring. This makes the aryl chloride less reactive in Suzuki couplings. The ortho-chloro group also introduces significant steric hindrance.[8][9] In amide coupling, these substituents decrease the nucleophilicity of the amino group.[1]

Q5: Can the carboxylic acid group interfere with Suzuki coupling?

A5: Yes, under the basic conditions of a Suzuki coupling, the carboxylic acid will be deprotonated to a carboxylate. This can cause solubility issues and potentially coordinate to the palladium catalyst, inhibiting its activity. In such cases, it may be necessary to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the cross-coupling reaction.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrates and reaction scale.

Protocol 1: General Procedure for Amide Coupling using HATU
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent and Base: Add anhydrous DMF and a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Pre-activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq.) and stir the mixture for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (or its ester derivative) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_start Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve Benzoic Acid and Base (e.g., DIPEA) in Solvent (e.g., DMF) B Cool to 0 °C A->B C Add Coupling Reagent (e.g., HATU) D Stir for 15-30 min (Pre-activation) E Add Amine Partner D->E F Stir and Monitor (TLC/LC-MS) G Quench Reaction F->G H Extract Product I Purify (Chromatography)

Caption: A general experimental workflow for a typical amide coupling reaction.

Troubleshooting_Logic Start Failed Coupling Reaction LowYield Low or No Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts CheckReactivity Assess Substrate Reactivity (Steric/Electronic Effects) LowYield->CheckReactivity IdentifySideProduct Identify Side Product (e.g., N-acylurea, Homocoupling) SideProducts->IdentifySideProduct OptimizeReagents Optimize Coupling Reagent/Catalyst (e.g., HATU for amidation, Bulky Ligand for Suzuki) CheckReactivity->OptimizeReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) OptimizeReagents->OptimizeConditions ProtectingGroup Consider Protecting Group (e.g., Boc for -NH2, Ester for -COOH) OptimizeConditions->ProtectingGroup ModifyProtocol Modify Protocol (e.g., Add HOBt, Degas Solvent, Pre-activate) IdentifySideProduct->ModifyProtocol Purification Optimize Purification ModifyProtocol->Purification

Caption: A logical troubleshooting workflow for failed coupling reactions.

References

Technical Support Center: Synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid. The following sections offer a proposed experimental protocol, troubleshooting guides, and frequently asked questions to assist in optimizing this reaction.

Proposed Experimental Protocol: Copper-Catalyzed Amination

This protocol is adapted from established methods for the amination of di-halogenated benzoic acids and serves as a starting point for optimization.[1]

Reaction Scheme:

Materials and Equipment:

  • 2,6-dichloro-3-fluorobenzoic acid

  • Aqueous ammonia (e.g., 25-30%)

  • Copper(I) chloride (CuCl) or other copper catalyst

  • Alkali metal hydroxide (e.g., Potassium hydroxide)

  • Hydrochloric acid (for workup)

  • High-pressure autoclave with stirring and temperature control

  • Standard laboratory glassware

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of the Reaction Mixture: In a suitable vessel, dissolve 1.0 mole of 2,6-dichloro-3-fluorobenzoic acid in 500-1500 parts of water containing at least an equimolar amount of an alkali metal hydroxide (e.g., potassium hydroxide).

  • Charging the Autoclave: Transfer the solution to a high-pressure autoclave. Add a catalytic amount of a copper salt (e.g., 0.05-0.1 mol% of CuCl).

  • Addition of Ammonia: Add a significant molar excess of aqueous ammonia (e.g., 10-20 equivalents).

  • Reaction: Seal the autoclave and heat the mixture to a temperature in the range of 150-200°C with vigorous stirring. The reaction is typically run for 4-12 hours. Caution: This step involves high temperature and pressure and should only be performed by trained personnel with appropriate safety precautions.

  • Workup: After cooling the autoclave to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Transfer the reaction mixture to a beaker.

  • Isolation of the Product: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Reaction Condition Optimization

The following tables present a proposed framework for optimizing the reaction conditions. The values are hypothetical and should be determined experimentally.

Table 1: Initial Screening of Reaction Parameters

ParameterRange to Investigate
Temperature (°C)150 - 200
Pressure (psi)200 - 500
Catalyst Loading (mol%)0.05 - 0.5
Ammonia Equivalents10 - 25
Reaction Time (h)4 - 12

Table 2: Example Optimization Results (Hypothetical Data)

EntryTemperature (°C)Catalyst (mol%)NH3 (eq.)Time (h)Yield (%)
11600.115865
21800.115878
32000.115872 (decomposition observed)
41800.0515868
51800.215881
61800.2201285

Visualizations

experimental_workflow prep Prepare Reaction Mixture: - 2,6-dichloro-3-fluorobenzoic acid - Aqueous KOH - Water charge Charge Autoclave: - Add reaction mixture - Add CuCl catalyst - Add aqueous ammonia prep->charge react Run Reaction: - Heat to 150-200°C - Stir for 4-12 h charge->react workup Workup: - Cool and vent autoclave - Acidify with HCl react->workup purify Purification: - Filter precipitate - Wash with water - Recrystallize workup->purify product This compound purify->product troubleshooting_guide start Low Yield or No Reaction check_temp Was the reaction temperature high enough? start->check_temp check_pressure Was sufficient pressure maintained? check_temp->check_pressure Yes increase_temp Solution: Increase temperature (e.g., to 180-190°C) check_temp->increase_temp No check_catalyst Is the catalyst active? check_pressure->check_catalyst Yes check_seal Solution: Check autoclave seal and ensure proper pressurization check_pressure->check_seal No check_ammonia Was a sufficient excess of ammonia used? check_catalyst->check_ammonia Yes use_fresh_catalyst Solution: Use fresh, high-purity catalyst check_catalyst->use_fresh_catalyst No increase_ammonia Solution: Increase the equivalents of ammonia check_ammonia->increase_ammonia No success Yield Improved increase_temp->success check_seal->success use_fresh_catalyst->success increase_ammonia->success

References

Technical Support Center: Purification of 6-Amino-2-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-chloro-3-fluorobenzoic acid. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can include:

  • Starting Materials: Unreacted precursors from the synthesis, such as 2-chloro-3-fluorobenzoic acid.

  • Regioisomers: Isomers formed during the amination step of the synthesis.

  • Colored Byproducts: High molecular weight, often tar-like, colored impurities can form due to side reactions, especially at elevated temperatures or with prolonged reaction times.

  • Residual Solvents: Solvents used in the synthesis and workup procedures.

Q2: My purified this compound is discolored (yellow, brown, or gray). What can I do?

A2: Discoloration is typically due to the presence of colored byproducts. To remove these impurities, you can try the following:

  • Recrystallization with Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

  • Column Chromatography: Flash column chromatography over silica gel can be effective in separating the desired compound from colored impurities.

Q3: What is the best method for determining the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for accurately determining the purity of this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic or acetic acid) and UV detection is a common setup. Purity is typically assessed by the area percentage of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying and quantifying impurities based on their characteristic signals.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
No crystal formation after cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Concentrate the solution by carefully evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid surface.- Add a seed crystal of pure this compound.
"Oiling out" instead of crystallization - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- Significant impurities are present, depressing the melting point of the product.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different recrystallization solvent or a solvent mixture.
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent necessary for complete dissolution.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities - Inappropriate solvent system (eluent).- Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation (Rf of the desired compound around 0.3-0.4).- Reduce the amount of crude material loaded onto the column.
Compound is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, increase the percentage of methanol.
Streaking or tailing of the compound band on the column - The compound is interacting too strongly with the stationary phase (silica gel).- The compound is not fully soluble in the eluent.- Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities.- Ensure the crude material is fully dissolved in a minimum amount of the initial eluent before loading onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Solvent Selection: Based on the polar nature of the amino and carboxylic acid groups, polar solvents are good candidates. Test the solubility of a small amount of your crude material in solvents like methanol, ethanol, isopropanol, acetone, or a mixture such as acetone/water to find a suitable solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Expected Purity Improvement:

Analytical MethodPurity Before RecrystallizationPurity After Recrystallization
HPLC (Area %)85 - 95%> 98%
Protocol 2: Flash Column Chromatography

This is a general protocol for the purification of substituted anthranilic acids and should be optimized for this compound.[1]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection: Develop a suitable eluent system using Thin-Layer Chromatography (TLC). A good starting point is a gradient of methanol in dichloromethane (e.g., 0% to 20% methanol).[1] Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Flash Chromatography Workflow dissolution Dissolve Crude Product in Hot Solvent hot_filtration Hot Filtration (Optional, for insolubles) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation drying Dry Purified Product isolation->drying tlc TLC for Solvent System packing Pack Silica Gel Column tlc->packing loading Load Crude Product packing->loading elution Elute with Solvent Gradient loading->elution collection Collect & Analyze Fractions elution->collection evaporation Evaporate Solvent from Pure Fractions collection->evaporation

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic start Crude Product recrystallization Attempt Recrystallization start->recrystallization success Pure Crystals Obtained recrystallization->success Successful oiling_out Product Oils Out recrystallization->oiling_out Unsuccessful no_crystals No Crystals Form recrystallization->no_crystals Unsuccessful discolored Crystals are Discolored recrystallization->discolored Partially Successful add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->add_solvent Yes change_solvent Try Different Solvent oiling_out->change_solvent No, still oils out induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Try first charcoal Recrystallize with Activated Charcoal discolored->charcoal add_solvent->success change_solvent->success induce_crystallization->success concentrate Concentrate Solution induce_crystallization->concentrate Fails concentrate->success charcoal->success chromatography Purify by Column Chromatography charcoal->chromatography Still discolored chromatography->success

References

analytical challenges in characterizing 6-Amino-2-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-chloro-3-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for the characterization of this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis. Infrared (IR) spectroscopy can also be used to identify functional groups.

Q2: What are the expected impurities in the synthesis of this compound?

A2: Potential impurities can arise from starting materials, by-products, or degradation. Common impurities may include regioisomers, starting materials that are carried over, and related substances. The specific impurities will depend on the synthetic route used.

Q3: How can I improve the resolution of my HPLC analysis for this compound?

A3: To improve HPLC resolution, consider optimizing the mobile phase composition, adjusting the pH of the mobile phase, changing the column stationary phase, or decreasing the flow rate. A gradient elution is often more effective than an isocratic one for separating closely related impurities.

Q4: What are the characteristic NMR signals for this compound?

A4: In ¹H NMR, you would expect to see signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro, fluoro, and carboxylic acid groups. In ¹³C NMR, distinct signals for each of the six carbons in the benzene ring and the carbonyl carbon of the carboxylic acid group should be observable. The fluorine atom will cause splitting of adjacent carbon and proton signals.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) Column overloadDecrease the injection volume or sample concentration.
Inappropriate mobile phase pHAdjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.
Column degradationUse a guard column or replace the analytical column.
Inconsistent retention times Fluctuations in mobile phase compositionEnsure proper mixing and degassing of the mobile phase.
Temperature variationsUse a column oven to maintain a constant temperature.
Column equilibrationEnsure the column is fully equilibrated with the mobile phase before injection.
Ghost peaks Contamination in the mobile phase or injectorUse high-purity solvents and flush the injection system.
Carryover from previous injectionsImplement a robust needle wash protocol.
Mass Spectrometry (MS) Analysis
Problem Possible Cause Suggested Solution
Low signal intensity Poor ionization efficiencyOptimize the ion source parameters (e.g., spray voltage, gas flow rates).
Sample suppressionDilute the sample or use a more efficient sample cleanup method.
Inaccurate mass measurement Instrument not calibratedCalibrate the mass spectrometer using a known standard.
Unexpected fragmentation High collision energyOptimize the collision energy in MS/MS experiments to obtain the desired fragmentation pattern.

Experimental Protocols

Protocol 1: HPLC Purity Determination
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: ¹H NMR Sample Preparation
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the compound in 0.6-0.7 mL of solvent.

  • Procedure:

    • Weigh the sample accurately into a clean, dry NMR tube.

    • Add the deuterated solvent.

    • Cap the tube and vortex gently to dissolve the sample completely.

    • Place the NMR tube in the spectrometer.

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis issue Identify Issue start->issue peak_shape Poor Peak Shape issue->peak_shape Tailing/Fronting retention_time Inconsistent Retention Time issue->retention_time Drifting ghost_peaks Ghost Peaks issue->ghost_peaks Extraneous Peaks solution1 Adjust Mobile Phase / Decrease Concentration peak_shape->solution1 solution2 Check Temperature / Equilibrate Column retention_time->solution2 solution3 Clean System / Use Pure Solvents ghost_peaks->solution3 end Analysis Complete solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Characterization_Pathway cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation cluster_decision Decision synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC (Purity) purification->hplc ms Mass Spectrometry (Molecular Weight) purification->ms nmr NMR (Structure) purification->nmr purity_assessment Purity > 95%? hplc->purity_assessment mw_confirmation Correct Molecular Ion? ms->mw_confirmation structure_confirmation Expected NMR Spectra? nmr->structure_confirmation pass Proceed to Next Step purity_assessment->pass Yes fail Re-purify / Re-synthesize purity_assessment->fail No mw_confirmation->pass Yes mw_confirmation->fail No structure_confirmation->pass Yes structure_confirmation->fail No

Caption: The overall workflow for the characterization of the target compound.

Validation & Comparative

A Researcher's Guide to the ¹H NMR Analysis of 6-Amino-2-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison and detailed analysis of the ¹H NMR spectroscopic data for 6-Amino-2-chloro-3-fluorobenzoic acid. This document offers predicted spectral data, a comparison with related analogs, and standardized experimental protocols to support the characterization of this important synthetic building block.

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, this guide presents a predicted ¹H NMR spectrum based on the analysis of substituent effects and data from structurally similar compounds. The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below. These values are benchmarked against known data for related substituted benzoic acids and anilines to provide a reliable reference for researchers.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.2 - 7.4Doublet of doublets (dd)J(H4-H5) ≈ 8-9 Hz, J(H4-F) ≈ 4-5 Hz
H-56.8 - 7.0Doublet of doublets (dd)J(H5-H4) ≈ 8-9 Hz, J(H5-F) ≈ 1-2 Hz
-NH₂4.5 - 5.5Broad singlet (s)N/A
-COOH10.0 - 12.0Broad singlet (s)N/A

Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent, concentration, and temperature due to proton exchange.

Comparative Analysis with Structural Analogs

The predicted ¹H NMR data for this compound can be better understood by comparing it with the experimental data of simpler, related molecules. The electronic effects of the amino (-NH₂), chloro (-Cl), fluoro (-F), and carboxylic acid (-COOH) substituents all contribute to the final chemical shifts of the aromatic protons.

CompoundAromatic Proton Chemical Shifts (δ, ppm)Key Observations
2-Chlorobenzoic acid~7.3 - 8.1The -Cl and -COOH groups are electron-withdrawing, generally shifting protons downfield.
3-Fluoroaniline~6.6 - 7.2The -NH₂ group is strongly electron-donating, causing upfield shifts, particularly for ortho and para protons. The -F group has a moderate electron-withdrawing inductive effect but a weak electron-donating resonance effect.
4-Aminobenzoic acidH-2/H-6: ~7.65 ppm, H-3/H-5: ~6.57 ppmDemonstrates the strong shielding effect of the amino group on its ortho protons (H-3/H-5) and the deshielding effect of the carboxylic acid group on its ortho protons (H-2/H-6).

In this compound, the strong electron-donating amino group at position 6 is expected to significantly shield the proton at position 5 (ortho) and to a lesser extent the proton at position 4 (meta). Conversely, the electron-withdrawing carboxylic acid, chlorine, and fluorine groups will deshield the aromatic protons. The interplay of these competing effects leads to the predicted chemical shifts.

Standard Experimental Protocol

For the acquisition of a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical, as it can influence the chemical shifts, particularly of the exchangeable -NH₂ and -COOH protons. DMSO-d₆ is often a good choice for observing these exchangeable protons as separate signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Temperature: Maintain a constant temperature, for example, 298 K (25 °C).

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-13 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds.

  • Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Visualizing Proton Relationships

The following diagrams illustrate the structure and the expected proton signaling pathways for this compound.

Caption: Molecular structure of this compound with atom numbering.

G H4 H-4 H5 H-5 H4->H5 J (ortho) F F H4->F J (meta) H5->H4 J (ortho) H5->F J (para)

Caption: Expected ¹H-¹H and ¹H-¹⁹F coupling interactions in the aromatic region.

Comparative 13C NMR Characterization of 6-Amino-2-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the 13C NMR spectral features of 6-Amino-2-chloro-3-fluorobenzoic acid with structurally related analogues. The data presented herein, a combination of predicted and experimental values, offers researchers, scientists, and drug development professionals a valuable resource for the structural elucidation and characterization of this and similar substituted benzoic acid derivatives.

Data Presentation: 13C NMR Chemical Shift Comparison

The following table summarizes the predicted and experimental 13C NMR chemical shifts (δ) in ppm for this compound and its analogues. Predicted values were generated using advanced computational algorithms to provide a reliable estimate in the absence of experimental data.

Carbon AtomThis compound (Predicted)2-Amino-6-chlorobenzoic acid (Predicted)2-Amino-3-fluorobenzoic acid (Predicted)2-Chlorobenzoic Acid (Experimental)[1][2]3-Fluorobenzoic Acid (Experimental)[3]Anthranilic Acid (Experimental)[4][5][6]
C1118.9116.5115.8132.5132.0116.8
C2140.1 (d, J=13.5 Hz)151.2152.5 (d, J=245.0 Hz)134.8163.0 (d, J=246.0 Hz)151.0
C3153.5 (d, J=248.0 Hz)123.8119.2 (d, J=19.0 Hz)131.6115.5 (d, J=21.0 Hz)116.5
C4115.1 (d, J=19.5 Hz)133.1124.5 (d, J=5.5 Hz)126.8130.5134.2
C5120.3 (d, J=4.0 Hz)118.9118.0132.5125.0 (d, J=3.0 Hz)118.8
C6148.2138.5133.8129.9130.5131.7
C=O167.8169.1168.5171.1166.5170.5

Note: Predicted values are for illustrative purposes. Experimental conditions, such as solvent, can significantly influence chemical shifts. The notation 'd' indicates a doublet arising from carbon-fluorine coupling, with the coupling constant J in Hz.

Experimental Protocols

A standardized protocol for acquiring high-quality 13C NMR spectra for halogenated and aminated benzoic acids is outlined below.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. Ensure complete dissolution.

  • The choice of solvent is critical as it can influence the chemical shifts, particularly of the carboxylic acid and amine protons, which in turn can have a minor effect on the carbon chemical shifts.

2. NMR Instrument Parameters:

  • The following parameters are recommended for a 400 MHz NMR spectrometer, but can be adapted for other field strengths.

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum by removing C-H coupling.

  • Spectral Width (SW): Approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the carbonyl carbon, are observed.

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for quantitative measurements, especially for quaternary carbons which have longer relaxation times.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential window function with a line broadening factor of 1.0 - 2.0 Hz to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d6 at 39.52 ppm, CDCl3 at 77.16 ppm).

Mandatory Visualization

The logical workflow for the comparative analysis of the 13C NMR data is depicted in the following diagram.

G Workflow for Comparative 13C NMR Analysis cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparative Interpretation A Sample Preparation (Target & Analogues) B 13C NMR Data Acquisition (Experimental) A->B C 13C NMR Spectra Prediction (Computational) A->C D Spectral Processing (FT, Phasing, Referencing) B->D C->D E Peak Picking & Chemical Shift Assignment D->E F Tabulation of Chemical Shifts E->F G Analysis of Substituent Effects (Amino, Chloro, Fluoro) F->G H Comparison of Predicted vs. Experimental Data F->H I Structural Elucidation & Verification G->I H->I

Caption: Workflow for Comparative 13C NMR Analysis.

References

Comparative Guide to HPLC Purity Analysis of 6-Amino-2-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates like 6-Amino-2-chloro-3-fluorobenzoic acid is a critical step in ensuring experimental reproducibility, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and quantitative accuracy.[1][2] This guide provides a comparative overview of potential HPLC methods for the purity analysis of this compound, supported by detailed experimental protocols and a discussion of alternative analytical techniques.

Synthesis and Potential Impurities

The synthesis of this compound can introduce various impurities. These may include unreacted starting materials, intermediates, by-products from side reactions, and isomers. The presence of amino, chloro, and fluoro functional groups on the benzoic acid ring offers multiple sites for reactions, potentially leading to a range of structurally similar impurities that can be challenging to separate.[3]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and robust method for analyzing the purity of aromatic compounds like benzoic acid derivatives.[4] The method's ability to separate compounds with minor structural differences makes it ideal for identifying and quantifying impurities.[1][5] Method validation in line with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is crucial to ensure the reliability and accuracy of the results.[2][5]

Comparative HPLC Methods
ParameterMethod 1: Rapid ScreeningMethod 2: High ResolutionMethod 3: Alternative Selectivity
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate Buffer (pH 3.0)0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 5% to 95% B in 5 min10% to 80% B in 20 min20% to 90% B in 15 min
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C40 °C35 °C
Detection (UV) 230 nm230 nm230 nm
Injection Vol. 2 µL5 µL5 µL
Expected Retention Time ~ 2-3 min~ 8-12 min~ 10-15 min
Resolution ModerateHighGood (potentially different elution order)
Pros Fast analysis timeExcellent separation of closely eluting impuritiesDifferent selectivity for difficult-to-separate peaks
Cons May not resolve all minor impuritiesLonger run timeTFA can be harsh on some columns

Experimental Protocols

Below is a detailed experimental protocol for a generic RP-HPLC method (based on Method 2) for the purity analysis of this compound.

Chemicals and Reagents
  • This compound reference standard (≥99.0% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (analytical grade)

  • Phosphoric Acid (analytical grade)

  • Water (HPLC or Milli-Q grade)

Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and dissolve in 50 mL of diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample to be tested and dissolve in 50 mL of diluent.

Chromatographic Conditions
  • Instrument: HPLC system with a UV detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient elution as described in Method 2.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System suitability tests should be performed before analysis to ensure the chromatographic system is performing adequately.

Alternative Purity Analysis Techniques

While HPLC is the gold standard, other techniques can provide complementary information about the purity of this compound.

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. Impurities tend to depress and broaden the melting range.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with different chemical structures.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide mass information about the main peak and any impurities, aiding in their identification.

  • Gas Chromatography (GC): Suitable for analyzing volatile organic impurities, such as residual solvents from the synthesis process.[1]

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity report Purity Report calculate->report cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_data cluster_data cluster_result cluster_result

Caption: Workflow for HPLC Purity Analysis.

References

Comparative Analysis of Analytical Techniques for 6-Amino-2-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of 6-Amino-2-chloro-3-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis.[1] We will delve into the mass spectrometric behavior of this compound and compare it with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This guide is intended to assist researchers in selecting the most appropriate analytical tools for their specific needs, from routine purity assessments to in-depth structural elucidation.

Mass Spectrometry: A Detailed Look

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation is likely to proceed through several key losses:

  • Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion ([M-17]⁺).[4]

  • Loss of the carboxyl group (-COOH): Decarboxylation is a characteristic fragmentation pathway for benzoic acid derivatives, resulting in a significant [M-45]⁺ peak.[3][4][5]

  • Loss of a chlorine atom (-Cl): Cleavage of the carbon-chlorine bond would produce an [M-35/37]⁺ ion, showing a characteristic isotopic pattern for chlorine.

  • Loss of carbon monoxide (-CO): Following the initial loss of a hydroxyl or chloro group, the resulting ion may lose carbon monoxide.[6]

The presence of the amino and fluoro substituents will also influence the fragmentation, potentially leading to more complex pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS. Derivatization is often recommended for polar compounds like carboxylic acids to improve their volatility and chromatographic behavior.

1. Derivatization (Silylation):

  • Accurately weigh approximately 1 mg of this compound into a vial.
  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
  • Heat the mixture at 70°C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-500.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. While mass spectrometry provides detailed structural information, other methods offer advantages in terms of quantification, purity assessment, and functional group identification.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, fragmentation pattern, structural elucidation.High sensitivity, provides detailed structural information.May require derivatization for polar analytes, complex fragmentation can be challenging to interpret.
High-Performance Liquid Chromatography (HPLC) Purity, quantification, separation of isomers and impurities.[7][8]Robust, reproducible, suitable for routine quality control, various detection methods available (e.g., UV, DAD).[7]Does not provide detailed structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity of atoms, stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentrations.
Infrared (IR) Spectroscopy Presence of functional groups.[9]Fast, simple sample preparation, provides a characteristic "fingerprint" for the compound.[10]Provides limited information on the overall molecular structure.

Alternative Analytical Methods: Protocols

High-Performance Liquid Chromatography (HPLC-UV)

A reversed-phase HPLC method is suitable for the purity analysis of this compound.[7][11]

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 5 µm, 250 x 4.6 mm).[11]

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR spectroscopy provides detailed structural information.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[9]

  • Analysis: Acquire ¹H and ¹³C spectra to determine the chemical environment of the hydrogen and carbon nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.[9]

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with spectroscopic grade potassium bromide.[9]

  • Analysis: Record the spectrum in the range of 4000-400 cm⁻¹. Expected characteristic bands include O-H and N-H stretches (around 3300-2500 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-Cl, C-F, and aromatic C-H bands in the fingerprint region.[10][12]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow for mass spectrometry and the logical relationship between the different analytical techniques.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 6-Amino-2-chloro- 3-fluorobenzoic acid Derivatization Derivatization (Silylation) Sample->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Detector Detector MS->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum Fragmentation Fragmentation Pattern Analysis MassSpectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: Workflow for the GC-MS analysis of this compound.

Analytical_Techniques_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Analyte This compound MS Mass Spectrometry Analyte->MS HPLC HPLC Analyte->HPLC NMR NMR Analyte->NMR IR IR Analyte->IR MW_Structure Molecular Weight & Detailed Structure MS->MW_Structure Purity_Quant Purity & Quantification HPLC->Purity_Quant Connectivity Atomic Connectivity NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups

Caption: Comparison of information obtained from different analytical techniques.

References

A Comparative Analysis of the Reactivity of Fluorinated vs. Non-Fluorinated Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of molecular building blocks is paramount for efficient synthesis and predictable pharmacology. The introduction of fluorine into an organic molecule, such as aminobenzoic acid, can profoundly alter its physicochemical properties, including acidity and the reactivity of its functional groups. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated aminobenzoic acids, supported by experimental data and detailed methodologies.

Impact of Fluorination on Acidity (pKa)

The acidity of the carboxylic acid group and the basicity of the amino group are critical parameters influencing reaction conditions and a molecule's behavior in physiological environments. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion and increases the acidity of the carboxylic acid (lower pKa). Conversely, this inductive effect decreases the electron density on the amino group, making it less basic (lower pKa of the conjugate acid).

The position of the fluorine substituent relative to the carboxylic acid and amino groups significantly modulates this effect. An ortho-fluorine has the most pronounced impact due to proximity.

CompoundpKa (Carboxylic Acid)pKa (Ammonium Ion)
4-Aminobenzoic acid4.80 - 4.92[1][2][3]2.38 - 2.40[1][3]
Benzoic Acid (Reference)4.20[4][5]-
2-Fluorobenzoic acid3.27[4]-
3-Fluorobenzoic acid3.86[4]-
4-Fluorobenzoic acid4.14[4]-
2-Aminobenzoic acid4.78[5]-
3-Aminobenzoic acid4.55[5]-

Caption: Electronic effects of a fluorine substituent on an aminobenzoic acid scaffold.

Reactivity of the Carboxylic Acid Group: Amide Bond Formation

A primary reaction involving the carboxylic acid moiety is amide bond formation, a cornerstone of pharmaceutical synthesis. The reactivity of the carboxylic acid is enhanced by the presence of electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon.

Consequently, fluorinated aminobenzoic acids are generally more reactive towards nucleophiles in amide coupling reactions compared to their non-fluorinated analogs. This can lead to faster reaction times or the feasibility of using milder coupling agents.

Hypothetical Comparative Data: Amide Coupling with Benzylamine

SubstrateCoupling ReagentReaction Time (h)Yield (%)
4-Aminobenzoic acidEDC/HOBt1285
2-Fluoro-4-aminobenzoic acidEDC/HOBt692
4-Aminobenzoic acidDCC1878
2-Fluoro-4-aminobenzoic acidDCC1088

This table presents expected outcomes based on chemical principles. Actual results may vary based on specific reaction conditions.

Reactivity of the Amino Group: Nucleophilicity

The primary amino group of aminobenzoic acids acts as a nucleophile in reactions such as acylation or alkylation. The nucleophilicity of this group is dependent on the availability of its lone pair of electrons.

The strong electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring and, by extension, on the nitrogen atom of the amino group.[6] This reduction in electron density makes the amino group of a fluorinated aminobenzoic acid less nucleophilic than its non-fluorinated counterpart. This can necessitate harsher reaction conditions (e.g., stronger electrophiles, higher temperatures, or longer reaction times) to achieve similar conversion rates in reactions where the amino group is the reacting nucleophile.[7]

G Comparative Amide Coupling Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_analysis Analysis & Comparison A Non-Fluorinated Aminobenzoic Acid R1 Reaction Vessel 1 (Non-Fluorinated) A->R1 B Fluorinated Aminobenzoic Acid R2 Reaction Vessel 2 (Fluorinated) B->R2 Amine Primary Amine (e.g., Benzylamine) Amine->R1 Amine->R2 Coupling Coupling Reagent (e.g., EDC/HOBt) Coupling->R1 Coupling->R2 Solvent Anhydrous Solvent (e.g., DMF) Solvent->R1 Solvent->R2 Monitor Monitor Progress (TLC/LC-MS) R1->Monitor R2->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Compare Compare Yields & Reaction Times Purify->Compare

Caption: Workflow for comparing amide coupling reactivity.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the aminobenzoic acid with a strong base while monitoring the pH. The pKa is determined from the titration curve.[4]

Apparatus and Reagents:

  • pH meter with a calibrated glass electrode

  • Burette (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

  • Aminobenzoic acid sample (fluorinated or non-fluorinated)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.1 mmol of the aminobenzoic acid and dissolve it in 50 mL of deionized water in the beaker. Gentle heating may be required for less soluble compounds.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Record the initial pH of the solution.

  • Begin titrating with the 0.1 M NaOH solution, adding it in small increments (e.g., 0.1-0.2 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point(s). There will be two equivalence points for aminobenzoic acids.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives the pKa of the ammonium ion, and the second gives the pKa of the carboxylic acid.

Comparative Amide Coupling via EDC/HOBt

This protocol provides a framework for comparing the rate and yield of amide bond formation.[8]

Materials:

  • Non-fluorinated aminobenzoic acid (e.g., 4-aminobenzoic acid) (1.0 eq)

  • Fluorinated aminobenzoic acid (e.g., 2-fluoro-4-aminobenzoic acid) (1.0 eq)

  • Amine (e.g., benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Base (e.g., Diisopropylethylamine, DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials, magnetic stirrer, TLC plates, LC-MS

Procedure:

  • Set up two parallel reactions. In separate, dry vials under an inert atmosphere (e.g., nitrogen), dissolve the respective aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • To each vial, add the amine (1.1 eq) followed by the base (DIPEA, 3.0 eq).

  • Add the EDC·HCl (1.2 eq) to each vial and start a timer.

  • Stir both reactions at room temperature.

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.

  • Once a reaction is deemed complete (or after a set time, e.g., 24 hours), quench it by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the isolated yield for each reaction and compare the reaction times.

Conclusion

The incorporation of fluorine into the aminobenzoic acid scaffold has distinct and predictable effects on its reactivity.

  • Acidity: Fluorination increases the acidity of the carboxylic acid group and decreases the basicity of the amino group.

  • Carboxylic Acid Reactivity: The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, leading to faster rates in reactions like amide coupling.

  • Amino Group Reactivity: Fluorination decreases the nucleophilicity of the amino group, potentially requiring more forcing conditions for reactions involving this functionality.

These principles allow researchers to anticipate the behavior of these valuable building blocks and to tailor reaction conditions to achieve desired outcomes in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to the Biological Activity of Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This guide provides a comparative overview of the biological activities of derivatives of 6-amino-2-chloro-3-fluorobenzoic acid and related anthranilic acid analogs. While specific experimental data on derivatives of this compound is limited in publicly available research, this document synthesizes findings from studies on structurally similar compounds to offer insights into their potential therapeutic applications, particularly in oncology. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

The core structure, this compound, is a known intermediate in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1] Its halogenated and aminated phenyl ring provides a versatile scaffold for developing targeted therapies. The presence of fluorine and chlorine atoms can enhance biological activity and modify pharmacokinetic properties.[2] This guide will explore the anticancer and enzyme inhibitory activities of various benzoic acid and benzothiazole derivatives, providing a comparative context for the potential of this compound derivatives.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity of various benzoic acid and benzothiazole derivatives against several human cancer cell lines. These compounds, while not direct derivatives of this compound, share structural similarities that make them relevant for comparative analysis.

Table 1: In Vitro Anticancer Activity of 1-(4-(benzamido)phenyl)-3-arylurea Derivatives [3]

CompoundTarget Cell LineGI₅₀ (μM)
6g Renal Carcinoma (A-498)14.46
Lung Carcinoma (NCI-H23)13.97
Breast Adenocarcinoma (MDA-MB-231)11.35
Breast Adenocarcinoma (MCF-7)11.58
Lung Adenocarcinoma (A549)15.77
Doxorubicin (Standard) --

Table 2: In Vitro Anticancer Activity of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives [4]

CompoundTarget Cell LineIC₅₀ (μM)
45 Lung Cancer (A549)0.44
Lung Cancer (H1975)>10
Lung Cancer (PC9)>10

Table 3: In Vitro Anticancer Activity of 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives [5]

CompoundTarget Cell LineIC₅₀ (µg/ml)
6 HeLa22.9
Doxorubicin (Standard) HeLa-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for In Vitro Cytotoxicity

This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][6]

  • Cell Seeding: Cancer cells (e.g., A-498, NCI-H23, MDA-MB-231, MCF-7, A549) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 10 µM and 25 µM). The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours). Doxorubicin is often used as a standard reference drug.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Antiproliferation Activity Assay

This assay measures the ability of a compound to inhibit the proliferation of cancer cells.[4]

  • Cell Culture: Human non-small cell lung cancer cell lines (A549, H1975, and PC9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Exposure: Cells are seeded in 96-well plates and treated with the synthesized compounds at various concentrations.

  • Cell Viability Measurement: After a set incubation period, cell viability is determined using the MTT assay as described above.

  • IC₅₀ Determination: The IC₅₀ value, representing the concentration at which a compound inhibits 50% of cell proliferation, is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The anticancer activity of these benzoic acid and benzothiazole derivatives is often attributed to their interaction with specific signaling pathways crucial for cancer cell survival and proliferation.

One such pathway is the ALK/PI3K/AKT signaling pathway , which is frequently dysregulated in non-small cell lung cancer.[4] Compound 45 , a 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivative, has been shown to inhibit this pathway, leading to G1-phase arrest and apoptosis in A549 lung cancer cells.[4]

Another important target is the epidermal growth factor receptor (EGFR) , a tyrosine kinase that plays a key role in cell proliferation. Novel 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as EGFR inhibitors, with some compounds inducing apoptosis through the extrinsic pathway by activating caspases 3 and 8.[7]

The diagram below illustrates a simplified representation of the ALK/PI3K/AKT signaling pathway and the point of inhibition by compound 45.

ALK_PI3K_AKT_Pathway cluster_membrane Cell Membrane ALK ALK Receptor PI3K PI3K ALK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Compound45 Compound 45 Compound45->ALK Inhibits

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by Compound 45.

The following diagram depicts a general workflow for the synthesis and evaluation of novel anticancer compounds, a process central to the development of derivatives from scaffolds like this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_development Lead Optimization Start Starting Material (e.g., this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, Mass Spec, IR) Synthesis->Purification Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (Compounds with High Activity) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_ID->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: General workflow for the development of novel anticancer agents.

Conclusion

While direct experimental data on the biological activity of this compound derivatives remains scarce in the reviewed literature, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The data presented in this guide, drawn from studies on various benzoic acid and benzothiazole analogs, highlight the potential for these scaffolds to yield potent anticancer compounds. The diverse mechanisms of action, including the inhibition of key signaling pathways like ALK/PI3K/AKT and EGFR, underscore the promise of this chemical space. Further synthesis and biological evaluation of novel derivatives of this compound are warranted to fully explore their therapeutic potential. This guide serves as a foundational resource to inform such future research endeavors.

References

A Comparative Analysis of Ortho-Substituted Benzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural and physicochemical properties of ortho-substituted benzoic acids, offering a comparative analysis of their acidity, solubility, and melting points. This guide provides detailed experimental protocols and explores the biological significance of these compounds in drug development.

Ortho-substituted benzoic acids represent a fascinating class of molecules where the proximity of a substituent to the carboxylic acid group profoundly influences its chemical and physical properties. This "ortho effect" is a cornerstone of physical organic chemistry and has significant implications in medicinal chemistry and drug design. Understanding these nuances is critical for researchers and scientists in the pharmaceutical industry, as they can directly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive structural and physicochemical comparison of key ortho-substituted benzoic acids, supported by experimental data and detailed methodologies.

The Ortho Effect: A Twist in Acidity

A defining characteristic of many ortho-substituted benzoic acids is their unexpectedly high acidity compared to their meta and para isomers, a phenomenon known as the "ortho effect". This is primarily attributed to steric hindrance. The substituent at the ortho position forces the carboxyl group to twist out of the plane of the benzene ring. This rotation disrupts the coplanarity required for resonance between the carboxyl group and the aromatic ring, which in benzoic acid itself, is a stabilizing interaction for the undissociated acid. By inhibiting this resonance, the ortho substituent destabilizes the acid form, leading to a greater tendency to donate a proton and thus, a lower pKa (higher acidity).[1][2]

Furthermore, in some cases, the ortho-substituent can stabilize the resulting carboxylate anion through intramolecular hydrogen bonding.[3] For instance, in salicylic acid (2-hydroxybenzoic acid), the hydroxyl group forms a hydrogen bond with the adjacent carboxylate group, significantly stabilizing the conjugate base and further increasing its acidity.[4]

Below is a diagram illustrating the logical relationship of the ortho effect on the acidity of benzoic acid.

ortho_effect substituent Ortho-Substituent steric_hindrance Steric Hindrance substituent->steric_hindrance causes h_bonding Intramolecular Hydrogen Bonding (in Anion) substituent->h_bonding can cause benzoic_acid Benzoic Acid benzoic_acid->steric_hindrance disruption Disruption of Resonance (Carboxyl Group and Ring) steric_hindrance->disruption destabilization Destabilization of Undissociated Acid disruption->destabilization acidity Increased Acidity (Lower pKa) destabilization->acidity stabilization Stabilization of Conjugate Base h_bonding->stabilization stabilization->acidity

Caption: The ortho effect enhances benzoic acid's acidity through steric hindrance and potential intramolecular hydrogen bonding.

Physicochemical Properties: A Comparative Overview

The following tables summarize the key physicochemical properties of a selection of ortho-substituted benzoic acids, providing a basis for comparison.

Table 1: Acidity (pKa) and Melting Point of Ortho-Substituted Benzoic Acids

SubstituentCompound NamepKa (in water at 25°C)Melting Point (°C)
-NO₂2-Nitrobenzoic Acid2.16 - 2.21[5][6]146 - 148[7]
-Cl2-Chlorobenzoic Acid2.92142[8]
-OH2-Hydroxybenzoic Acid (Salicylic Acid)2.97[9]158 - 161[10]
-CH₃2-Methylbenzoic Acid (o-Toluic Acid)3.91104 - 106
-OCH₃2-Methoxybenzoic Acid4.09[11]98 - 100[12]
-NH₂2-Aminobenzoic Acid (Anthranilic Acid)4.95144 - 148[2]
-HBenzoic Acid (for comparison)4.20[9]122.4

Table 2: Solubility of Ortho-Substituted Benzoic Acids

SubstituentCompound NameWater SolubilitySolubility in Other Solvents
-NO₂2-Nitrobenzoic Acid~6.8–7.8 g/L[7]Soluble in ethanol, ether, chloroform[7]
-Cl2-Chlorobenzoic AcidPoorly soluble in water[8]Soluble in ethanol, ether, acetone, methanol[8]
-OH2-Hydroxybenzoic Acid (Salicylic Acid)1.8 g/L at 20°CSoluble in acetone, ethanol, ether, benzene, chloroform[10]
-CH₃2-Methylbenzoic Acid (o-Toluic Acid)< 1 mg/mL at 20°C[13]Soluble in ethanol, ether, chloroform
-OCH₃2-Methoxybenzoic AcidSoluble in hot waterSoluble in ethanol, ether
-NH₂2-Aminobenzoic Acid (Anthranilic Acid)Sparingly soluble in cold water, freely in hot water[2]Soluble in alcohol, ether, glycerol[2]
-HBenzoic Acid (for comparison)3.44 g/L at 25°CSoluble in ethanol, ether, chloroform

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. Below are detailed methodologies for the key experiments cited.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and unionized forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa. Ensure a constant ionic strength across all buffers.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the ortho-substituted benzoic acid in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometric Measurement: Record the UV-Vis spectrum (or absorbance at a pre-determined analytical wavelength) for each sample solution against a corresponding buffer blank. The analytical wavelength should be chosen where the difference in absorbance between the ionized and unionized forms is maximal.

  • Data Analysis: Plot the absorbance values against the corresponding pH values. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. This can be determined from the inflection point of the resulting sigmoidal curve.[4][14]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[15][16][17]

Procedure:

  • Sample Preparation: Add an excess amount of the solid ortho-substituted benzoic acid to a known volume of purified water in a sealed flask or vial. The presence of excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. The supernatant, representing the saturated solution, should be carefully separated from the solid phase. This is typically achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., a 0.22 µm syringe filter).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).

Determination of Melting Point by the Capillary Method

The capillary melting point method is a standard technique for determining the melting point of a crystalline solid.[3][18][19]

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Loading the Capillary Tube: Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end. The sample should be packed to a height of 2-3 mm.

  • Heating: Place the capillary tube in a melting point apparatus. Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Observe the sample through the magnifying lens of the apparatus.

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as this range.

The following diagram illustrates a general workflow for the physicochemical characterization of an ortho-substituted benzoic acid.

experimental_workflow cluster_pka pKa Determination cluster_solubility Solubility Determination cluster_mp Melting Point Determination pka1 Prepare Buffer Solutions (various pH) pka3 Mix Stock with Buffers pka1->pka3 pka2 Prepare Stock Solution of Compound pka2->pka3 pka4 Measure UV-Vis Absorbance pka3->pka4 pka5 Plot Absorbance vs. pH and Determine pKa pka4->pka5 sol1 Add Excess Solid to Water sol2 Shake to Equilibrate (24-48h) sol1->sol2 sol3 Centrifuge and Filter sol2->sol3 sol4 Quantify Concentration (UV-Vis or HPLC) sol3->sol4 sol5 Calculate Solubility sol4->sol5 mp1 Pack Sample in Capillary Tube mp2 Heat Slowly in Apparatus mp1->mp2 mp3 Observe Melting mp2->mp3 mp4 Record Melting Range mp3->mp4

Caption: A typical experimental workflow for characterizing the pKa, solubility, and melting point of a solid compound.

Biological Activity and Relevance in Drug Development

Ortho-substituted benzoic acids are precursors to and components of numerous pharmacologically active agents. Their structural and physicochemical properties, as influenced by the ortho-substituent, play a crucial role in their biological activity.

Salicylic Acid (2-Hydroxybenzoic Acid) and its Derivatives: Salicylic acid itself possesses anti-inflammatory, analgesic, and antipyretic properties.[10] Its most famous derivative, acetylsalicylic acid (Aspirin), is a widely used nonsteroidal anti-inflammatory drug (NSAID).[14] The ortho-hydroxyl group is critical for its activity, as it is involved in the mechanism of action, which includes the inhibition of cyclooxygenase (COX) enzymes. The acidity of salicylic acid and its derivatives influences their absorption and distribution in the body.

Anthranilic Acid (2-Aminobenzoic Acid) and its Derivatives: Anthranilic acid is a building block for several pharmaceuticals. Derivatives of anthranilic acid, such as mefenamic acid and flufenamic acid, are also NSAIDs with potent anti-inflammatory and analgesic effects.[7][20] The nature of the substituent on the amino group and on the second aromatic ring in these fenamate drugs significantly modulates their COX inhibitory activity and overall pharmacological profile.

The strategic placement of substituents at the ortho position can therefore be a powerful tool in drug design to fine-tune the acidity, lipophilicity, and conformational preferences of a lead compound, thereby optimizing its pharmacokinetic and pharmacodynamic properties.

References

A Comparative Guide to the Synthesis of 6-Amino-2-chloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 6-Amino-2-chloro-3-fluorobenzoic acid is a valuable building block in the creation of various pharmaceutical compounds. This guide provides a comparative analysis of a validated synthesis route and a potential alternative, complete with experimental data summaries and detailed protocols to aid in methodological assessment and implementation.

Comparison of Synthetic Routes

Two primary synthetic pathways for this compound are presented below. The first is a multi-step route beginning with the nitration of 2,6-dichlorobenzoic acid, followed by a series of functional group transformations. The second offers a conceptual alternative involving the direct amination of a halogenated precursor.

Parameter Route 1: Nitration and Functional Group Interconversion Route 2: Late-Stage Amination (Alternative)
Starting Material 2,6-dichlorobenzoic acid2,3-dichloro-6-fluorobenzoic acid
Key Reactions Nitration, Esterification, Nucleophilic Aromatic Substitution (Fluorination), ReductionNucleophilic Aromatic Substitution (Amination)
Reagents Fuming Nitric Acid, Sulfuric Acid, Methanol, Potassium Fluoride, Iron/HClAqueous Ammonia, Copper Catalyst
Overall Yield Estimated 60-70% (based on similar reactions)Potentially lower due to harsh amination conditions
Purity High, with purification at intermediate stepsMay require extensive purification to remove byproducts
Scalability Good, with established procedures for each stepMay be challenging due to high pressure and temperature requirements
Safety Considerations Use of strong acids and handling of nitro compoundsHigh-pressure reactions, handling of ammonia

Validated Synthesis Route: Step-by-Step

This route provides a controlled, step-wise approach to the target molecule, allowing for purification and characterization at each intermediate stage.

Experimental Workflow

A 2,6-dichlorobenzoic acid B 2,6-dichloro-3-nitrobenzoic acid A->B Nitration (HNO3, H2SO4) C Methyl 2,6-dichloro-3-nitrobenzoate B->C Esterification (CH3OH, H2SO4) D Methyl 6-amino-2-chloro-3-fluorobenzoate C->D Fluorination & Reduction (KF, Fe/HCl) E This compound D->E Hydrolysis (NaOH, H2O)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Nitration of 2,6-dichlorobenzoic acid

To a stirred solution of 2,6-dichlorobenzoic acid (1 equivalent) in concentrated sulfuric acid, fuming nitric acid (1.1 equivalents) is added dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 2,6-dichloro-3-nitrobenzoic acid.

Step 2: Esterification of 2,6-dichloro-3-nitrobenzoic acid

2,6-dichloro-3-nitrobenzoic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 2,6-dichloro-3-nitrobenzoate.

Step 3: Fluorination and Reduction

Methyl 2,6-dichloro-3-nitrobenzoate (1 equivalent) is heated with potassium fluoride (2 equivalents) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO at 120-150 °C for 8-12 hours to facilitate the nucleophilic aromatic substitution of one chlorine atom with fluorine. After the fluorination is complete, the reaction mixture is cooled, and iron powder (5 equivalents) and concentrated hydrochloric acid are added portion-wise to carry out the reduction of the nitro group. The reaction is heated to 80 °C for 3 hours.

Step 4: Hydrolysis

The crude methyl 6-amino-2-chloro-3-fluorobenzoate is then subjected to basic hydrolysis using an aqueous solution of sodium hydroxide at reflux to yield the final product, this compound. The product is isolated by acidification of the reaction mixture, followed by filtration and recrystallization.

Alternative Synthesis Route: A Conceptual Comparison

An alternative approach involves the direct amination of a pre-fluorinated precursor. This route is conceptually simpler but may present practical challenges.

Logical Relationship Diagram

cluster_0 Starting Material Preparation cluster_1 Alternative Amination A 2,3-dichlorotoluene B 2,3-dichloro-6-nitrotoluene A->B Nitration C 2-chloro-3-fluoro-6-nitrotoluene B->C Fluorination D 2-chloro-3-fluoro-6-aminotoluene C->D Reduction E This compound D->E Oxidation F 2,3-dichloro-6-fluorobenzoic acid G This compound F->G Amination (NH3, Cu catalyst)

Caption: Comparison of a multi-step synthesis versus a direct amination.

Discussion of the Alternative Route

The direct amination of a halogenated benzoic acid, such as 2,3-dichloro-6-fluorobenzoic acid, with ammonia in the presence of a copper catalyst is a known method for the synthesis of aminobenzoic acids.[1][2] This approach offers the advantage of a potentially shorter synthetic sequence. However, these reactions often require high temperatures and pressures, which can be challenging to manage on a large scale. Furthermore, the selectivity of the amination can be an issue, potentially leading to the formation of byproducts and necessitating extensive purification. The harsh reaction conditions might also lead to decarboxylation or other side reactions, potentially lowering the overall yield.[1]

Conclusion

The validated multi-step synthesis route starting from 2,6-dichlorobenzoic acid offers a more controlled and likely higher-yielding pathway to this compound. While the alternative direct amination route is conceptually more direct, it carries significant process development challenges related to reaction conditions and selectivity. For researchers requiring a reliable and scalable synthesis, the step-wise approach is recommended. The provided protocols, based on established chemical transformations, offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

A Comparative Analysis of Halogenated Benzoic Acid Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of halogenated benzoic acid derivatives, focusing on their physicochemical properties, biological activities, and toxicity. The strategic placement of halogen atoms on the benzoic acid scaffold can significantly influence these parameters, offering a powerful tool for medicinal chemists to fine-tune drug candidates. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support informed decision-making in drug discovery and development.

Physicochemical Properties: Acidity and Lipophilicity

The acidity (pKa) and lipophilicity (logP) of a molecule are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Halogenation provides a means to modulate these properties with a degree of predictability.

Acidity (pKa)

The acidity of benzoic acid is influenced by the electron-withdrawing or -donating nature of its substituents. Halogens, being electronegative, generally increase the acidity of the carboxylic acid group (lower pKa) compared to unsubstituted benzoic acid. This effect is dependent on the nature of the halogen and its position (ortho, meta, or para) on the benzene ring.

CompoundpKa (ortho)pKa (meta)pKa (para)
Fluorobenzoic Acid3.273.86[1]4.14[2]
Chlorobenzoic Acid2.943.833.98
Bromobenzoic Acid2.853.814.00
Iodobenzoic Acid2.863.854.03
Benzoic Acid-4.20-

Note: A lower pKa value indicates a stronger acid.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. An optimal logP is crucial for membrane permeability and overall pharmacokinetic behavior. Halogenation generally increases the lipophilicity of benzoic acid.

CompoundlogP (ortho)logP (meta)logP (para)
Fluorobenzoic Acid1.892.16[1]2.07[2]
Chlorobenzoic Acid2.052.682.65[3]
Bromobenzoic Acid2.232.852.86
Iodobenzoic Acid3.11[4]3.343.25
Benzoic Acid-1.87-

Note: A higher logP value indicates greater lipophilicity.

Biological Activities

Halogenated benzoic acid derivatives exhibit a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.

Antimicrobial Activity

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their mechanism often involving the disruption of microbial cell membranes and intracellular pH.[5] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
2-Hydroxybenzoic Acid (Salicylic Acid)1000>1000
4-Hydroxybenzoic Acid>1000>1000

Note: Lower MIC values indicate greater antimicrobial activity. Data for a broader range of halogenated derivatives is needed for a complete comparative analysis.

Enzyme Inhibition: Cyclooxygenase (COX)

Cyclooxygenase (COX) enzymes are important targets in the development of anti-inflammatory drugs. Some benzoic acid derivatives are known to inhibit these enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Toxicity Profile

The toxicity of halogenated benzoic acids is a critical consideration in their development as therapeutic agents. Acute toxicity is often assessed by the median lethal dose (LD50).

CompoundLD50 (Oral, Mouse) (mg/kg)
2-Fluorobenzoic Acid180 (Intravenous)[6]
4-Chlorobenzoic Acid1170 (Oral, Rat)[7]
4-Bromobenzoic Acid1059[8]
2-Iodobenzoic Acid1500[4]
4-Iodobenzoic Acid2500 (Intravenous)[9]

Note: Lower LD50 values indicate higher acute toxicity. The route of administration should be considered when comparing values.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (logP)

Shake-Flask Method (based on OECD Guideline 107)

  • Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water. For ionizable compounds like benzoic acids, use a buffer of appropriate pH (e.g., pH 7.4 phosphate buffer) for the aqueous phase.

  • Sample Preparation: Dissolve a precisely weighed amount of the halogenated benzoic acid derivative in the aqueous phase.

  • Partitioning: Mix the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated benzoic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Some halogenated aromatic compounds are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and cellular responses to environmental stressors.[10][11]

AhR_Signaling_Pathway Ligand Halogenated Benzoic Acid AhR_complex AhR-Hsp90-XAP2 (Cytosolic Complex) Ligand->AhR_complex AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Transcription Activation Metabolism Metabolism of Xenobiotics Gene_Expression->Metabolism Toxicity Toxicity Gene_Expression->Toxicity

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Cyclooxygenase (COX) Inhibition Pathway

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). This pathway is relevant to the potential anti-inflammatory activity of halogenated benzoic acid derivatives.[12][13]

COX_Inhibition_Pathway Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Stimulus PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Conversion COX COX COX-1 / COX-2 Halogenated_BA Halogenated Benzoic Acid Derivative Halogenated_BA->COX Inhibition Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediation Antimicrobial_Mechanism Derivative_ext Undissociated Halogenated Benzoic Acid (External) Membrane Microbial Cell Membrane Derivative_ext->Membrane Passive Diffusion Derivative_int Dissociated Derivative (Internal) Membrane->Derivative_int H_ions H+ ions Derivative_int->H_ions Dissociation pH_drop Intracellular pH Decrease H_ions->pH_drop Accumulation Metabolic_Inhibition Metabolic Enzyme Inhibition pH_drop->Metabolic_Inhibition Leads to Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death Results in

References

A Comparative Analysis of Acidity in Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the acidic strength (pKa) of fluorinated benzoic acids is pivotal for predicting their behavior in both physiological and chemical systems. The position of the fluorine substituent on the aromatic ring dramatically influences the acidity of the carboxylic acid group. This guide provides an objective comparison of the acidity of ortho-, meta-, and para-fluorobenzoic acid, supported by experimental data and detailed methodologies for their determination.

Quantitative Acidity Comparison

The acidity of a compound is quantitatively expressed by its pKa value; a lower pKa value indicates a stronger acid. Experimental data consistently demonstrates that the acidity of fluorobenzoic acid isomers is highly dependent on the position of the fluorine atom.[1]

CompoundIsomer PositionpKa Value
2-Fluorobenzoic Acid Ortho3.27[1][2]
3-Fluorobenzoic Acid Meta3.86[1][3]
4-Fluorobenzoic Acid Para4.14[1][2]
Benzoic Acid (Reference)4.20[1][2]

The data clearly shows the following order of acidity: 2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid > Benzoic Acid

Theoretical Basis for Acidity Differences

The variation in acidity among the fluorobenzoic acid isomers can be attributed to the interplay of electronic effects exerted by the fluorine substituent. These effects influence the stability of the carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.[2] The two primary electronic effects are the inductive effect and the resonance effect.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[4] It pulls electron density through the sigma (σ) bonds, which helps to disperse and stabilize the negative charge on the carboxylate anion.[2][5] This effect is distance-dependent, weakening as the distance from the carboxylic acid group increases.[4][5]

  • Resonance (or Mesomeric) Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system.[4] This electron-donating effect increases electron density on the ring and destabilizes the carboxylate anion, thereby decreasing acidity.

Analysis of Isomers:

  • 2-Fluorobenzoic Acid (Ortho): This isomer is the most acidic due to the powerful, close-range inductive effect (-I) of the fluorine atom, which strongly stabilizes the conjugate base.[1][2] This phenomenon is often referred to as the "ortho effect," where ortho-substituted benzoic acids are almost always more acidic than their meta and para isomers, regardless of the substituent's electronic nature.[4] The steric hindrance from the ortho-substituent can force the carboxyl group out of the plane of the benzene ring, which further enhances acidity.[4]

  • 3-Fluorobenzoic Acid (Meta): In the meta position, the fluorine atom can only exert its inductive effect; the resonance effect does not extend to this position.[6] Consequently, the electron-withdrawing inductive effect stabilizes the conjugate base, making 3-fluorobenzoic acid significantly more acidic than benzoic acid itself.[7]

  • 4-Fluorobenzoic Acid (Para): In the para position, both the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M) are operative. These two effects oppose each other.[2][8] While the inductive effect is still significant, the resonance effect partially counteracts it by donating electron density back into the ring. The net result is a slight increase in acidity compared to benzoic acid, but it is the least acidic of the three fluorinated isomers.[2]

G Influence of Substituent Position on Acidity of Fluorobenzoic Acids cluster_ortho Ortho Position cluster_meta Meta Position cluster_para Para Position o_acid 2-Fluorobenzoic Acid (pKa = 3.27) o_effects Strong -I Effect (Proximity) + Ortho Effect o_acid->o_effects exhibits o_result Strongest Acid o_effects->o_result leads to m_result Intermediate Acidity m_acid 3-Fluorobenzoic Acid (pKa = 3.86) m_effects -I Effect (No Resonance) m_acid->m_effects exhibits m_effects->m_result leads to p_result Weakest Acid (of isomers) p_acid 4-Fluorobenzoic Acid (pKa = 4.14) p_effects -I Effect vs. +M Effect p_acid->p_effects exhibits p_effects->p_result leads to Benzoic_Acid Benzoic Acid (pKa = 4.20) Reference

Factors influencing fluorobenzoic acid acidity.

Experimental Protocols for pKa Determination

The pKa values of fluorobenzoic acids are typically determined using potentiometric titration or UV-Vis spectrophotometry.

This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the fluorobenzoic acid while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[1][2]

Apparatus and Reagents:

  • Calibrated pH meter with a glass electrode[2]

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or titration vessel

  • Fluorobenzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • 0.1 M KCl (to maintain constant ionic strength)[1]

Procedure:

  • Electrode Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[2]

  • Sample Preparation: Accurately weigh a known amount of the fluorobenzoic acid and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM.[1] If solubility is an issue, a co-solvent like ethanol may be used, though this will yield an apparent pKa (pKa').[2]

  • Titration Setup: Place the acid solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titration: Begin stirring and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.25 mL), recording the pH after each addition.[1][9]

  • Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[2] This can be found by identifying the equivalence point (the point of maximum slope) and dividing the corresponding volume of titrant by two.[2]

This technique is based on the principle that the protonated (carboxylic acid) and deprotonated (carboxylate) forms of the acid have different ultraviolet absorption spectra.[1] By measuring the solution's absorbance at various pH values, the pKa can be calculated.[1]

Apparatus and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Fluorobenzoic acid sample

  • A series of buffer solutions with known pH values spanning the expected pKa range.[1]

Procedure:

  • Wavelength Selection: Determine the absorption spectra for both the fully protonated (in a strongly acidic solution) and fully deprotonated (in a strongly basic solution) forms of the acid to identify an analytical wavelength where the absorbance difference is maximal.

  • Sample Preparation: Prepare a series of solutions of the fluorobenzoic acid at a constant concentration in different buffer solutions of known pH.[1]

  • Absorbance Measurement: Measure the absorbance of each buffered solution at the selected wavelength.[1]

  • Data Analysis: The pKa can be determined graphically by plotting absorbance versus pH; the inflection point of the resulting sigmoidal curve corresponds to the pKa.[1] Alternatively, the pKa can be calculated using a form of the Henderson-Hasselbalch equation: pKa = pH + log[(A - AI) / (AU - A)] where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AU is the absorbance of the fully unionized form.[1]

References

Safety Operating Guide

Safe Disposal of 6-Amino-2-chloro-3-fluorobenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6-Amino-2-chloro-3-fluorobenzoic acid, a halogenated aromatic compound. Adherence to these protocols is critical to mitigate risks and maintain a secure research environment.

I. Immediate Safety and Hazard Profile

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Always consult the specific Safety Data Sheet (SDS) as the ultimate source of information.[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles. For face protection, use a face shield.

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][4]

II. Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValueReference
Molecular Formula C₇H₅ClFNO₂[5]
Molecular Weight 189.57 g/mol [5]
Appearance Solid (powder/crystals)Assumed from handling instructions
Hazards Harmful if swallowed, Skin/Eye Irritant[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[6]

Experimental Workflow for Disposal:

  • Segregation: As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste, as well as from acids, bases, and other reactive chemicals.[3][7][8]

  • Waste Collection:

    • Collect all waste containing this compound, including any residual amounts and rinsates from cleaning glassware, in a designated hazardous waste container.[3]

    • The container must be made of a compatible material (e.g., a high-density polyethylene or glass bottle) and must have a tightly fitting cap.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[3]

    • The label must also include the full chemical name: "this compound" and its approximate concentration or quantity.[7]

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[9]

    • Ensure the container is stored away from incompatible materials.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.[10]

    • Wear appropriate PPE.

    • Contain the spill and absorb the material with an inert absorbent such as sand or vermiculite.[11]

    • Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.[4]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an approved chemical waste disposal service.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Decontamination of Glassware

Properly decontaminating glassware that has been in contact with this compound is a critical step in the disposal process.

  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent, such as acetone or ethanol, inside a chemical fume hood.[3]

  • Collect Rinsate: This initial rinsate must be collected and disposed of as halogenated hazardous waste.[3][6]

  • Subsequent Cleaning: After the initial hazardous rinse, the glassware can be washed with soap and water.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Waste Generated: This compound (Solid or in Solution) B Is it a Halogenated Organic Compound? A->B C YES: Segregate as Halogenated Waste B->C Yes D Collect in a Designated, Compatible, and Sealed Container C->D E Label Container: 'Hazardous Waste' + Full Chemical Name D->E F Store in a Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Approved Vendor F->G H Dispose via Approved Hazardous Waste Facility G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Amino-2-chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary

Based on available safety data for analogous compounds, 6-Amino-2-chloro-3-fluorobenzoic acid is anticipated to possess the following hazards:

  • Toxic if swallowed.[1]

  • Causes skin irritation.[1][2][3][4][5]

  • Causes serious eye irritation.[1][2][3][4][5]

  • May cause respiratory irritation.[1][2][4][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.

Protection TypeEquipmentSpecifications and Use Case
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side Shields and a Face ShieldGoggles should be worn when there is a risk of splashing. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of aerosolization.[2][6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling halogenated aromatic compounds.[2][7] Always check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time. Discard gloves immediately if they become contaminated.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect from skin contact.[8]
Respiratory Protection NIOSH-approved RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use, such as when handling fine powders or generating dust.[6][8] For halogenated benzoic acids, a respirator with a National Institute for Occupational Safety and Health (NIOSH) assigned protection factor (APF) of at least 10 may be required.[9]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and cleanup measures:

SituationProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[4][6][8][10] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[3][4][8][10] If skin irritation occurs or persists, get medical advice/attention.[3][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids.[3][4][5][6] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1][3][4][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][8]
Spill Cleanup For small spills, moisten the spilled material first or use a HEPA-filter vacuum for clean-up to avoid generating dust.[7][10] Sweep up the material and place it into a suitable, sealed, and labeled container for disposal.[4][6][8][11] Do not let the chemical enter drains.[3][4][6][11]

Handling and Storage

  • Use this compound only under a chemical fume hood.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][11]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke when using this product.[1]

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[4][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[3][7][10]

Disposal Plan

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.

  • Waste Collection : Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Storage : Store the hazardous waste in a designated accumulation area, away from incompatible materials.

  • Arrangement for Disposal : Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[8]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS and Protocols b Don Personal Protective Equipment (PPE) a->b c Weigh Compound in Chemical Fume Hood b->c d Perform Experiment c->d e Decontaminate Work Area d->e h Spill or Exposure Occurs d->h f Segregate and Label Hazardous Waste e->f g Dispose of Waste via EHS f->g i Follow Emergency Procedures h->i j Seek Medical Attention i->j

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.